Product packaging for ACRYLICACID,MONOESTERWITH1,3-BUTANEDIOL(Cat. No.:CAS No. 10095-13-3)

ACRYLICACID,MONOESTERWITH1,3-BUTANEDIOL

Cat. No.: B1181393
CAS No.: 10095-13-3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Evolution of Acrylate (B77674) Monomers and Their Role in Materials Innovation

The journey of acrylate polymers began in the late 19th and early 20th centuries, with the first synthesis of an acrylic polymer reported in 1880. wikipedia.org These polymers, derived from acrylate monomers, are celebrated for their remarkable properties, including transparency, durability, and elasticity. wikipedia.orggantrade.com The versatility of acrylate monomers lies in their chemical structure, which can be tailored to achieve specific properties in the resulting polymer. gellnerindustrial.com This adaptability has led to their use in a wide array of applications, from paints and coatings to adhesives and textiles. dataintelo.comresearchgate.net

Innovations in polymerization techniques, such as the development of controlled radical polymerization, have further expanded the capabilities of acrylate polymers, allowing for the creation of materials with precise architectures and functionalities. researchgate.net The introduction of functional groups, such as hydroxyl groups, into the monomer structure has been a particularly significant advancement, enabling cross-linking and other modifications that enhance polymer performance. rsc.orgnih.gov

Distinctive Significance of ACRYLICACID,MONOESTERWITH1,3-BUTANEDIOL as a Specialty Monomer

This compound, or 3-hydroxybutyl acrylate, is a specialty monomer distinguished by the presence of a hydroxyl group on the third carbon of the butyl chain. This structural feature is significant as the hydroxyl group serves as a reactive site for cross-linking, which can improve the mechanical properties and chemical resistance of the final polymer. rsc.org The position of this hydroxyl group differentiates it from its more commonly studied isomer, 4-hydroxybutyl acrylate (4-HBA), potentially influencing the polymer's flexibility, polarity, and reactivity.

The incorporation of hydroxyl-functionalized monomers like 3-hydroxybutyl acrylate is crucial for creating high-performance thermosetting materials. rsc.org These monomers can react with cross-linking agents such as isocyanates or melamines to form robust, three-dimensional polymer networks. rsc.org Such networks are desirable in applications requiring high strength and durability, for instance in advanced coatings and adhesives. arkema.comgelest.com The specific location of the hydroxyl group in 3-hydroxybutyl acrylate could offer a unique balance of properties compared to other hydroxyalkyl acrylates.

Table 1: Chemical Identification of this compound

IdentifierValue
Common Name3-Hydroxybutyl acrylate
Systematic Name3-hydroxybutyl prop-2-enoate
CAS Number10095-13-3
Molecular FormulaC₇H₁₂O₃

Overview of Current Research Landscape and Key Challenges Pertaining to this compound

The current research landscape for 3-hydroxybutyl acrylate is notably sparse, with a significant lack of dedicated studies on its synthesis, polymerization, and application. This stands in stark contrast to the extensive research available for its isomer, 4-hydroxybutyl acrylate. acs.orgrsc.orgnih.govacs.org The primary challenge, therefore, is the limited availability of scientific data, which hinders its broader adoption and commercialization.

General challenges that can be anticipated for 3-hydroxybutyl acrylate, based on the behavior of other functional acrylates, include controlling the polymerization process. The presence of the reactive hydroxyl group can lead to side reactions and complexities in achieving polymers with a well-defined structure and molecular weight. nih.govacs.org The potential for hydrogen bonding due to the hydroxyl group can also influence the polymerization kinetics. rsc.org Further research is necessary to understand and overcome these potential challenges to unlock the full potential of this monomer.

Table 2: Comparison of Hydroxybutyl Acrylate Isomers

IsomerStructureKey Differentiating Feature
2-Hydroxybutyl acrylateCH₂=CHCOOCH(OH)CH₂CH₃Secondary hydroxyl group on the second carbon
3-Hydroxybutyl acrylateCH₂=CHCOOCH₂CH(OH)CH₂CH₃Secondary hydroxyl group on the third carbon
4-Hydroxybutyl acrylateCH₂=CHCOOCH₂CH₂CH₂CH₂OHPrimary hydroxyl group on the fourth carbon

Methodological Framework and Scope of the Proposed Research on this compound

To address the knowledge gap surrounding 3-hydroxybutyl acrylate, a systematic research approach is required. This would involve, firstly, the development of an efficient and scalable synthesis route for the monomer. Secondly, a comprehensive study of its polymerization behavior, both in homopolymerization and copolymerization with other monomers, would be essential. This would include investigating the kinetics of the polymerization and the impact of the hydroxyl group on the reaction.

Finally, the properties of the resulting polymers would need to be thoroughly characterized. This would encompass their mechanical, thermal, and chemical properties, as well as an evaluation of their performance in potential applications such as coatings, adhesives, and biomedical materials. Such a research framework would provide the necessary foundational knowledge to establish 3-hydroxybutyl acrylate as a valuable specialty monomer in the field of polymer science.

Properties

CAS No.

10095-13-3

Molecular Formula

C22H26BaO4

Origin of Product

United States

Synthetic Methodologies for Acrylicacid,monoesterwith1,3 Butanediol

Esterification Pathways for Selective Monoester Synthesis

Esterification pathways represent the most direct approach to synthesizing 3-hydroxybutyl acrylate (B77674). These methods involve the reaction of a carboxylic acid or its derivative with an alcohol. The key to successful monoester synthesis lies in carefully controlling reaction conditions and catalyst selection to favor the reaction of only one of the two hydroxyl groups on the 1,3-butanediol (B41344) molecule.

Direct Esterification of Acrylic Acid with 1,3-Butanediol

Direct esterification involves the reaction of acrylic acid with 1,3-butanediol, typically in the presence of a catalyst to accelerate the reaction and with the continuous removal of water to shift the equilibrium towards the product side. A significant challenge is preventing the subsequent esterification of the remaining hydroxyl group on the monoester, which forms the diester. To achieve high selectivity for the monoester, a large excess of the diol is often used, which makes the separation and recovery of the unreacted diol a critical part of the process. google.com

The choice of catalyst is paramount in directing the outcome of the esterification reaction. Both conventional acidic catalysts and modern enzymatic catalysts have been explored for this purpose.

Acidic Catalysts : Strong protic acids such as sulfuric acid, p-toluenesulfonic acid, and methanesulfonic acid are commonly used as homogeneous catalysts for direct esterification. google.comresearchgate.net Heterogeneous solid acid catalysts, like ion-exchange resins (e.g., Amberlyst 15), are also effective and offer the advantage of easier separation from the reaction mixture. korea.ac.krsci-hub.st These catalysts function by protonating the carbonyl oxygen of acrylic acid, making it more susceptible to nucleophilic attack by the hydroxyl group of 1,3-butanediol. However, these strong acids can also promote side reactions, including the polymerization of acrylic acid and the formation of the diester. google.comresearchgate.net

Enzymatic Catalysts : Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have emerged as highly selective biocatalysts for esterification. google.com Enzymes offer remarkable chemo-, regio-, and stereoselectivity under mild reaction conditions, which can significantly enhance the yield of the desired monoester while minimizing byproduct formation. The use of lipases can circumvent the need for harsh acidic conditions, thereby reducing the risk of polymerization and other side reactions. google.com

Table 1: Comparison of Catalytic Systems for Monoester Synthesis

Catalyst Type Examples Advantages Disadvantages
Homogeneous Acid Sulfuric Acid, p-Toluenesulfonic Acid High reaction rates, low cost Difficult to separate, can cause side reactions (polymerization, diester formation), corrosive
Heterogeneous Acid Amberlyst 15 Easily separated and reused, less corrosive Lower activity than homogeneous catalysts, potential for pore diffusion limitations

| Enzymatic (Lipase) | Candida antarctica lipase B (CAL-B) | High selectivity for monoester, mild reaction conditions, environmentally benign | Higher cost, potential for deactivation, slower reaction rates |

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of 3-hydroxybutyl acrylate.

Temperature : The reaction is typically conducted at elevated temperatures, often in the range of 80°C to 140°C, to achieve a reasonable reaction rate. google.com However, higher temperatures can also increase the rate of undesirable side reactions, including polymerization of the acrylate monomer and the formation of the diester. Therefore, a balance must be struck. For enzymatic catalysis, temperatures are generally lower and must be kept within the enzyme's optimal functional range to avoid denaturation.

Pressure : To drive the equilibrium towards the formation of the ester, the water produced during the reaction must be removed. This is often accomplished by azeotropic distillation with a suitable entraining agent like cyclohexane (B81311) or toluene. google.com Performing the reaction under reduced pressure (vacuum) can also facilitate water removal at lower temperatures, which is particularly beneficial for preventing polymerization. korea.ac.kr

Solvent Effects : The choice of solvent can influence reaction rates and selectivity. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be favorable for certain esterification reactions. rsc.org In many industrial processes, an aliphatic or cycloaliphatic hydrocarbon is used as an entraining agent to aid in water removal. google.com The solvent must be chosen carefully to ensure it does not interfere with the reaction or the catalyst's activity.

Transesterification Routes for Monoester Formation

Transesterification is an alternative pathway that involves the reaction of an acrylic acid ester, such as methyl acrylate or ethyl acrylate, with 1,3-butanediol. This process displaces the smaller alcohol (methanol or ethanol) from the starting ester, which is removed to drive the reaction forward. Transesterification can sometimes offer better control over selectivity compared to direct esterification.

In this method, 1,3-butanediol is reacted with a simple alkyl acrylate, like methyl acrylate. acs.orgchemicalbook.com The reaction is an equilibrium process, and the removal of the volatile alcohol byproduct (e.g., methanol) is essential for achieving high conversion. Similar to direct esterification, using an excess of the diol can favor the formation of the monoester over the diester. chemicalbook.com This route avoids the direct handling of the more corrosive and polymerization-prone acrylic acid.

A variety of catalysts can be employed to facilitate transesterification.

Metal-Based Catalysts : Homogeneous catalysts, including zinc or zirconium complexes, and organotin compounds like dioctyltin (B90728) oxide, have proven effective for the transesterification of acrylates with diols. acs.orgchemicalbook.com Immobilized versions of these metal catalysts are also being developed to combine the benefits of high activity with ease of separation. acs.org Titanium-based catalysts are also used in transesterification polymerizations involving 1,3-butanediol. nsf.gov

Base Catalysts : Strong bases can catalyze transesterification. Lithium alkoxides, for example, have been used to modify poly(methyl methacrylate) via transesterification, demonstrating the utility of this class of catalysts. nih.gov

Enzymatic Catalysts : Lipases are also highly effective for transesterification reactions, offering similar advantages of high selectivity under mild conditions as seen in direct esterification. google.com

Table 2: Research Findings on Transesterification for Hydroxyalkyl Acrylate Synthesis

Catalyst System Reactants Key Finding Reference
Immobilized Zn Complexes Methyl Acrylate + 1,4-Butanediol (B3395766) Effective for continuous flow synthesis, preferentially generating the monoester. acs.org
Dioctyltin Oxide Methyl Acrylate + 1,4-Butanediol Achieved a reaction mixture with 50.1% 4-hydroxybutyl acrylate. chemicalbook.com
Titanium Catalyst (Tyzor) Diethyl 2,5-furandicarboxylate + (R)-1,3-Butanediol Successful synthesis of polyesters, demonstrating catalyst efficacy in ester exchange with 1,3-butanediol. nsf.gov

| Lipase (e.g., CAL-B) | Ethyl (R)-3-hydroxybutyrate + (R)-1,3-butanediol | Effective for coupling an ester and an alcohol, showcasing potential for selective mono-acylation. | google.com |

Purification and Isolation Techniques for Acrylic Acid, Monoester with 1,3-Butanediol

The purification of 3-hydroxybutyl acrylate is a critical step to achieve the desired quality for polymerization and other applications. The primary goals are the removal of unreacted starting materials (e.g., acrylic acid, 1,3-butanediol), catalysts, solvents, and byproducts like 1,3-butanediol diacrylate.

Distillation is a fundamental technique for purifying acrylates. Due to the high boiling point of 3-hydroxybutyl acrylate and its tendency to polymerize at elevated temperatures, purification is typically performed under reduced pressure (vacuum distillation). This method allows for boiling at a lower temperature, thus minimizing thermal degradation and unwanted polymerization. A polymerization inhibitor is often added during this process.

In analogous processes for similar compounds like 4-hydroxybutyl acrylate, distillation is used to remove unreacted starting materials, such as methyl acrylate, by heating the reaction mixture under reduced pressure. chemicalbook.com For the final purification of butyl acrylate, vacuum distillation is employed as the last step to achieve a high-purity product (e.g., >99% purity). google.com In the production of other acrylates, an azeotropic distillation step is sometimes used to remove the water formed during esterification, which helps to drive the reaction to completion. google.com Pressure-swing distillation is a more advanced technique used to separate difficult mixtures, such as the ternary mix of alcohol, acrylate, and diacrylate, by exploiting the pressure-dependent behavior of azeotropes. researchgate.nettudelft.nl

Table 1: General Distillation Parameters for Acrylate Purification (Analogous Compounds) This table is based on data for similar acrylate compounds due to a lack of specific public data for 3-hydroxybutyl acrylate.

ParameterValue/ConditionPurposeSource
Pressure Reduced Pressure / VacuumLowers boiling point to prevent polymerization chemicalbook.comgoogle.com
Temperature Dependent on pressure, kept minimalAvoid thermal degradation google.com
Inhibitor e.g., Phenothiazine, MEHQPrevents premature polymerization tudelft.nl
Technique Fractional Distillation / Azeotropic DistillationSeparation of components with close boiling points / Removal of water google.comgoogle.com

Chromatographic Purification Strategies

Chromatography is a powerful method for both the analysis and purification of chemical compounds. For 3-hydroxybutyl acrylate, various chromatographic techniques can be employed to achieve high purity, especially on a laboratory scale or for analytical purposes.

Gas Chromatography (GC) is primarily used for analytical purposes to determine the purity of the final product and quantify impurities. In the analysis of 4-hydroxybutyl acrylate, GC was used to determine the mass percentage of the desired product, unreacted 1,4-butanediol, and the 1,4-butanediol diacrylate byproduct in a reaction mixture. chemicalbook.com

Column Chromatography is an effective method for the preparative isolation of hydroxyalkyl acrylates. A study on the purification of a structurally related intermediate, 3-hydroxy-4-methoxy benzal acrolein, utilized low-pressure column chromatography with a C18 column. nih.gov The separation was achieved using an isocratic mobile phase of methanol (B129727) and water. nih.gov This type of reversed-phase chromatography is a viable strategy for purifying 3-hydroxybutyl acrylate by separating it from less polar byproducts like the diacrylate and more polar starting materials.

High-Performance Liquid Chromatography (HPLC) is another key analytical technique. A validated HPLC method was developed for the analysis of 3-hydroxy-4-methoxy benzal acrolein, showing excellent linearity over a wide concentration range. nih.gov Such methods are crucial for quality control during the production of 3-hydroxybutyl acrylate.

Table 2: Chromatographic Methods for Purification and Analysis of Hydroxyacrylates and Related Compounds

TechniqueStationary PhaseMobile Phase / ConditionsApplicationSource
Low-Pressure Column Chromatography C18Methanol/Water (6:4, v/v)Preparative Purification nih.gov
Gas Chromatography (GC) N/AN/APurity Analysis chemicalbook.com
High-Performance Liquid Chromatography (HPLC) Reversed-Phase (e.g., C18)Methanol/WaterQuantitative Analysis nih.gov

Green Chemistry Principles and Sustainable Synthesis of Acrylic Acid, Monoester with 1,3-Butanediol

Applying green chemistry principles to the synthesis of 3-hydroxybutyl acrylate aims to reduce environmental impact, improve safety, and increase efficiency. Key strategies include the use of biocatalysts, renewable feedstocks, and atom-economical reactions.

Enzymatic Synthesis: One of the most promising green approaches is the use of enzymes, particularly lipases, as catalysts. Lipases can catalyze esterification and transesterification reactions under mild conditions, with high selectivity, which can minimize the formation of byproducts like diacrylates. A patent for a related compound, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, describes a lipase-mediated process using 1,3-butanediol. google.com The use of immobilized enzymes, such as Candida antarctica lipase B (CAL-B), allows for easy separation of the catalyst from the reaction mixture and its reuse, further enhancing the sustainability of the process. google.com Biocatalysis using immobilized enzymes has been shown to be an effective technique for the kinetic resolution of similar hydroxy compounds, in line with green chemistry principles. nih.gov

Renewable Feedstocks: A core principle of green chemistry is the use of renewable raw materials. The acrylic acid component can be produced from bio-based resources. For instance, a process has been developed to produce acrylic acid from biodiesel-derived glycerol (B35011), proceeding through a 3-hydroxypropionic acid (3HP) intermediate. d-nb.info This integrated microbial and chemical catalysis process represents a sustainable alternative to the traditional petrochemical route for producing acrylic acid. d-nb.info

Atom Economy and Waste Reduction: Green synthetic routes focus on maximizing the incorporation of all starting materials into the final product (high atom economy). Enzymatic transesterification is highly atom-economical. For instance, the lipase-catalyzed synthesis of 3-hydroxybutyryl 3-hydroxybutyrate (B1226725) is described as an atom-economic, efficient, and scalable method. google.com Using solid acid catalysts or enzymes instead of traditional homogeneous acid catalysts (like sulfuric acid) avoids the need for neutralization steps, which generate significant salt waste. manchester.ac.uktandfonline.com

Table 3: Application of Green Chemistry Principles to Synthesis of 3-Hydroxybutyl Acrylate and its Precursors

Green Chemistry PrincipleApproachExampleBenefitSource
Use of Catalysis Biocatalysis (Enzymes)Lipase-mediated transesterification of an ester with 1,3-butanediol.Mild conditions, high selectivity, reusable catalyst, reduced byproducts. google.com
Use of Renewable Feedstocks Bio-based PrecursorsSynthesis of acrylic acid from glycerol via 3-hydroxypropionic acid.Reduces reliance on fossil fuels. d-nb.info
Waste Prevention Solid Catalysts / BiocatalystsReplacement of homogeneous acids (e.g., H₂SO₄) with solid acids or enzymes.Eliminates neutralization steps and salt waste. manchester.ac.uk
Atom Economy Efficient ReactionsLipase-mediated coupling of an ester and an alcohol.Maximizes incorporation of reactants into the final product. google.com

Polymerization of Acrylicacid,monoesterwith1,3 Butanediol

Homopolymerization Mechanisms and Kinetics of ACRYLIC ACID, MONOESTER WITH 1,3-BUTANEDIOL (B41344)

Homopolymerization refers to the process where molecules of a single type of monomer, in this case, 3-hydroxybutyl acrylate (B77674), join together to form a polymer. The study of the mechanisms and kinetics of this process is crucial for controlling the polymer's final properties, such as molecular weight, molecular weight distribution, and architecture.

Free radical polymerization (FRP) is a common chain-growth polymerization method used for a wide variety of vinyl monomers, including acrylates. The process is characterized by three distinct kinetic steps: initiation, propagation, and termination. uvebtech.com

The kinetics of free radical polymerization are described by the rates of the three fundamental phases. uvebtech.comyoutube.com

Termination: The growth of a polymer chain is concluded in the termination step, where two active polymer radicals react to form one or more non-reactive ("dead") polymer chains. uvebtech.com This can occur through two primary mechanisms: combination, where two radical chains join to form a single longer chain, or disproportionation, which involves the transfer of a hydrogen atom from one radical chain to another, resulting in two polymer chains, one with a saturated end and the other with a terminal double bond. uvebtech.com The rate of termination (Rₜ) is proportional to the square of the radical concentration. uvebtech.com

Table 1: Key Kinetic Steps in Free Radical Polymerization

StepGeneral ReactionRate ExpressionDescription
Initiation I → 2R•R• + M → RM₁•Rᵢ = 2 * f * kₔ * [I]An initiator (I) decomposes (rate constant kₔ) to form primary radicals (R•) with an efficiency (f), which then add to a monomer (M) to start a chain. uvebtech.com
Propagation RMₙ• + M → RMₙ₊₁•Rₚ = kₚ * [M] * [M•]Monomer units are successively added to the growing radical chain (M•) with a rate constant kₚ. uvebtech.com
Termination RMₙ• + RMₘ• → Pₙ₊ₘ or Pₙ + PₘRₜ = 2 * kₜ * [M•]²Two growing chains react via combination or disproportionation (rate constant kₜ) to form dead polymer (P). uvebtech.com

The selection and concentration of the initiator are critical parameters that significantly affect the polymerization rate and the resulting polymer's molecular weight.

Initiator Type: The choice of initiator depends on the polymerization conditions, such as the solvent and temperature. Initiators can be categorized based on their solubility; for example, in emulsion polymerization of butyl acrylate, water-soluble initiators like ammonium (B1175870) peroxodisulfate (AP) lead to faster polymerization rates compared to oil-soluble initiators like dibenzoyl peroxide (DBP). researchgate.net In high-temperature polymerizations (above 373 K), peroxide or nitrile initiators are widely used. wpmucdn.com However, residual initiators can sometimes cause undesirable coloration in the final product. wpmucdn.com

Solvent and temperature are key variables that control the kinetic profile of the polymerization.

Role of Solvent: Solvents can influence polymerization kinetics in several ways, including through chain transfer reactions and by affecting the local concentration and reactivity of monomers and radicals. wpmucdn.comnih.gov For acrylate polymerizations, some studies have shown that solvents such as dioxane or aromatic solvents have only a minor impact on the propagation rate constant (kₚ). nih.gov However, other reports indicate that high rates of spontaneous thermal polymerization of alkyl acrylates can occur in a variety of solvents, suggesting that initiation and chain-transfer reactions happen regardless of the solvent type. wpmucdn.com

Table 2: Influence of Reaction Parameters on Free Radical Polymerization of Acrylates

ParameterEffect on Polymerization RateEffect on Molecular WeightRationale
↑ Initiator Concentration IncreasesDecreasesMore radicals are generated, increasing the rate of initiation and termination, leading to shorter chains. uvebtech.com
↑ Temperature IncreasesGenerally DecreasesAll rate constants (initiation, propagation, termination) increase. Faster initiation and chain transfer lead to more chains and lower molecular weight. nih.govmdpi.com
Solvent Choice VariableVariableCan affect monomer/polymer solubility and participate in chain transfer reactions, which can alter both rate and molecular weight. wpmucdn.comnih.gov

Controlled/living radical polymerization (CRP/LRP) techniques offer significant advantages over conventional free radical polymerization, including the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. wikipedia.orgyoutube.com These methods are based on establishing a dynamic equilibrium between a small number of active, propagating radicals and a large majority of dormant species. cmu.edu

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile CRP method. wikipedia.org It is particularly effective for polymerizing a wide range of monomers, including functional acrylates. youtube.comcmu.edu

The fundamental principle of ATRP is a reversible atom transfer process catalyzed by a transition metal complex, typically copper-based. wikipedia.orgyoutube.com The mechanism involves the repetitive activation of a dormant species (an alkyl halide, R-X) by a catalyst in a lower oxidation state (e.g., Cu(I)/Ligand) to generate a propagating radical (R•) and the catalyst in a higher oxidation state (e.g., X-Cu(II)/Ligand). cmu.edu This radical can then add monomer units. The propagating radical is subsequently deactivated by reacting with the higher oxidation state metal complex, reforming the dormant species. cmu.edu

This reversible activation-deactivation cycle maintains a very low concentration of active radicals at any given time, which significantly suppresses irreversible termination reactions. wikipedia.orgcmu.edu The number of polymer chains is determined by the concentration of the initiator, and all chains grow at a similar rate, leading to polymers with low polydispersity (typically Mw/Mn = 1.05–1.2). wikipedia.org

The kinetics of ATRP are well-defined. The rate of polymerization is first-order with respect to the monomer concentration and is controlled by the ratio of the activator [Cu(I)] to the deactivator [Cu(II)] concentrations, rather than the absolute catalyst concentration. cmu.eduresearchgate.net The ATRP equilibrium constant (Kₐₜᵣₚ = kₐ꜀ₜ/kₐ꜀ₜ) is a crucial parameter that depends on the monomer, catalyst, solvent, and temperature. wikipedia.orgcmu.edu

While specific kinetic data for the ATRP of 3-hydroxybutyl acrylate is not widely available, studies on analogous monomers like n-butyl acrylate and other hydroxy-functional acrylates provide valuable insights. The ATRP of n-butyl acrylate has been successfully performed using a CuBr/PMDETA catalyst system, yielding well-controlled polymers. researchgate.netcmu.edu It has been noted that the equilibrium constant for butyl acrylate ATRP is significantly smaller than for monomers like styrene (B11656) or methyl methacrylate (B99206). researchgate.net Furthermore, the hydroxyl functionality in monomers such as 2-hydroxypropyl methacrylate (HPMA) is well-tolerated in ATRP, allowing for the synthesis of well-defined hydrophilic polymers under mild conditions, such as at ambient temperature in alcoholic solvents. acs.org

Table 3: Components and Key Kinetic Parameters in ATRP of Acrylates

Component/ParameterRole/DescriptionExample/Typical Value
Monomer The building block of the polymer.n-Butyl Acrylate, 2-Hydroxypropyl Methacrylate cmu.eduacs.org
Initiator An alkyl halide that determines the number of growing chains.Ethyl 2-bromopropionate, Methyl 2-bromopropionate researchgate.netcmu.edu
Catalyst (Activator) A transition metal complex in a lower oxidation state.Cu(I)Br researchgate.net
Ligand Solubilizes the metal salt and tunes its catalytic activity.PMDETA (N,N,N',N'',N''-Pentamethyldiethylenetriamine) researchgate.net
Deactivator The catalyst in a higher oxidation state; reversibly terminates chains.Cu(II)Br₂ cmu.edu
Equilibrium Constant (Kₐₜᵣₚ) Ratio of activation to deactivation rate constants (kₐ꜀ₜ/kₐ꜀ₜ).For n-butyl acrylate at 90°C, Kₑᵩ ≈ 1.2 × 10⁻⁹ researchgate.net
Solvent Can significantly affect catalyst activity and Kₐₜᵣₚ.Toluene, Dimethylformamide (DMF) researchgate.netcmu.edu

Controlled/Living Radical Polymerization (CRP/LRP) of ACRYLICACID,MONOESTERWITH1,3-BUTANEDIOL

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile form of reversible-deactivation radical polymerization that enables the synthesis of polymers with predetermined molecular weights and low dispersity. wikipedia.org This technique utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization process. wikipedia.org The RAFT process is tolerant of a wide range of functional monomers and solvents, making it suitable for the polymerization of hydroxy-functionalized acrylates like 3-HBA. wikipedia.org

In the context of hydroxybutyl acrylates, RAFT polymerization has been successfully employed in aqueous dispersion polymerization to create well-defined block copolymer nano-objects. nih.govnih.gov For instance, in the polymerization of the related isomer 4-hydroxybutyl acrylate (4-HBA), a poly(glycerol monomethacrylate) (PGMA) macro-CTA was used to initiate the polymerization of 4-HBA, resulting in the formation of PGMA-PHBA diblock copolymers. nih.govnih.gov This process, known as polymerization-induced self-assembly (PISA), allows for the formation of various morphologies, such as spheres, worms, and vesicles, by systematically varying the degree of polymerization of each block. nih.gov

A kinetic study of the RAFT aqueous dispersion polymerization of 4-HBA showed that the polymerization follows first-order kinetics with respect to the monomer, achieving high conversion in a relatively short period. acs.org The evolution of molecular weight with conversion is typically linear, and the resulting polymers exhibit low dispersity, indicative of a controlled polymerization process. rsc.org

Table 1: Example of a RAFT Aqueous Dispersion Polymerization System for Hydroxybutyl Acrylate

ParameterDetails
Monomer4-Hydroxybutyl Acrylate (HBA)
Macro-CTAPoly(glycerol monomethacrylate) (PGMA)
Initiator SystemPotassium persulfate (KPS) and ascorbic acid (AsAc) redox pair nih.gov
SolventWater nih.gov
Temperature30 °C nih.gov
Resulting PolymerPGMA-PHBA diblock copolymer nano-objects nih.gov
Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is another powerful technique for controlled radical polymerization. icp.ac.ru It relies on the reversible termination of growing polymer chains by a stable nitroxide radical. icp.ac.ruwikipedia.org The process is initiated by the homolysis of an alkoxyamine initiator, which generates a carbon-centered radical to initiate polymerization and a nitroxide radical that acts as a dormant species. wikipedia.org

While specific studies focusing exclusively on the NMP of 3-HBA are less common, the general principles of NMP are applicable. The polymerization of acrylates via NMP can be challenging due to the formation of a strong C-O bond between the acrylate chain end and the nitroxide. researchgate.net However, strategies have been developed to overcome this, such as the use of specific nitroxides like SG1 or the use of a macroinitiator. researchgate.netnih.gov For example, the polymerization of n-butyl acrylate has been successfully achieved using a TEMPO-capped polystyrene macroinitiator. researchgate.net This approach could be adapted for the polymerization of 3-HBA to produce well-defined homopolymers or block copolymers.

The key to successful NMP is the dynamic equilibrium between active and dormant chains, which is governed by the persistent radical effect. wikipedia.org This equilibrium maintains a low concentration of active radicals, suppressing irreversible termination reactions and allowing for controlled chain growth. wikipedia.org

Copolymerization Strategies Involving this compound

The presence of the hydroxyl group in 3-HBA makes it an attractive comonomer for the synthesis of functional copolymers with tailored properties such as hydrophilicity, adhesion, and crosslinking capabilities.

Statistical Copolymerization with Diverse Comonomers

Statistical copolymerization of 3-HBA with other vinyl monomers allows for the random incorporation of hydroxyl functionality along the polymer backbone. This approach can be used to modify the properties of commodity polymers or to create new materials with specific characteristics.

The composition of a copolymer is determined by the feed composition of the monomers and their respective reactivity ratios (r1 and r2). youtube.com The reactivity ratio is the ratio of the rate constant for a radical adding to a monomer of the same species to the rate constant for it adding to the other monomer. youtube.com The copolymer equation relates the composition of the copolymer to the composition of the monomer feed and the reactivity ratios. youtube.com

For the copolymerization of n-butyl acrylate (a structurally similar monomer) with methyl methacrylate (MMA), the reactivity ratios have been determined for both conventional and atom transfer radical polymerization (ATRP), showing good agreement between the two methods. uni-bayreuth.de This suggests that the chemoselectivity is similar in both controlled and conventional radical processes. uni-bayreuth.de The determination of reactivity ratios for 3-HBA with various comonomers is crucial for predicting and controlling the final copolymer composition and, consequently, its properties. fiveable.me These ratios can be determined experimentally by performing a series of copolymerizations at different monomer feed ratios and analyzing the resulting copolymer composition, often at low conversions. nih.gov

Table 2: Hypothetical Reactivity Ratios for Statistical Copolymerization of 3-HBA (M1) with a Comonomer (M2)

Comonomer (M2)r1 (3-HBA)r2 (M2)r1 * r2Copolymer Type
Styrene< 1< 1< 1Random (with tendency to alternation)
Methyl Methacrylate< 1> 1~ 1Random (enriched in MMA)
Acrylic Acid~ 1~ 1~ 1Ideal Random

This table is illustrative and based on general trends for acrylate copolymerization. Actual values require experimental determination.

The structure of the comonomer significantly influences the polymerization kinetics and the properties of the resulting copolymer. For hydroxyl-containing monomers like 3-HBA, hydrogen bonding can play a crucial role. researchgate.net The presence of hydroxyl groups can affect termination and propagation kinetics. researchgate.net

The choice of solvent can also have a pronounced effect on the copolymerization behavior, especially when hydrogen bonding is involved. researchgate.net For example, in the copolymerization of 2-hydroxyethyl methacrylate (HEMA), the solvent was found to alter the relative reactivity of the monomer. researchgate.net Similar effects would be expected in the copolymerization of 3-HBA.

Furthermore, the incorporation of comonomers with different functionalities can lead to copolymers with a wide range of properties. For example, copolymerizing 3-HBA with a hydrophobic monomer like lauryl methacrylate could yield amphiphilic copolymers. nih.gov Copolymerization with a monomer containing a crosslinkable group could lead to the formation of crosslinked networks upon curing.

Block and Graft Copolymer Architectures Utilizing this compound

The controlled polymerization techniques discussed earlier are particularly well-suited for the synthesis of more complex polymer architectures like block and graft copolymers.

Block copolymers containing a 3-HBA segment can be synthesized by sequential monomer addition using techniques like RAFT or NMP. As demonstrated with 4-HBA, a well-defined macroinitiator can be used to initiate the polymerization of 3-HBA, leading to the formation of a diblock copolymer. nih.govacs.org These block copolymers can self-assemble into various nanostructures in selective solvents, driven by the incompatibility of the different blocks. The hydroxyl groups in the PHBA block can impart specific functionalities, such as thermoresponsiveness or sites for further modification. acs.org

Graft copolymers, which consist of a polymer backbone with polymeric side chains, can also be prepared using 3-HBA. uni-bayreuth.de There are three main strategies for synthesizing graft copolymers: "grafting-through," "grafting-from," and "grafting-to."

Grafting-through: This involves the copolymerization of a macromonomer with a comonomer. A macromonomer of 3-HBA could be synthesized and then copolymerized with another monomer to form a graft copolymer.

Grafting-from: This method involves initiating the polymerization of a second monomer from active sites along a polymer backbone. The hydroxyl groups of a poly(3-HBA) homopolymer or a statistical copolymer containing 3-HBA units could be modified to create initiation sites for the polymerization of another monomer.

Grafting-to: This approach involves attaching pre-formed polymer chains to a polymer backbone. For example, a polymer with reactive side chains could be reacted with a hydroxyl-terminated poly(3-HBA).

The synthesis of graft copolymers of methyl methacrylate and poly([R]-3-hydroxybutyrate) has been reported for use in bone cement formulations, demonstrating the utility of incorporating hydroxyl-functional polymer segments into graft copolymer structures. nih.gov A similar approach could be envisioned for 3-HBA to create novel materials with tailored properties.

Crosslinking Polymerization and Network Formation

Crosslinked acrylic polymers are valued for their enhanced durability, chemical resistance, and mechanical stability. rsc.orgeuropean-coatings.com Typically, crosslinking is achieved by incorporating multifunctional monomers or through post-polymerization treatments. rsc.orgeuropean-coatings.com However, recent research has revealed that monofunctional acrylates containing hydroxyl groups, such as hydroxybutyl acrylate, possess an intrinsic ability to form crosslinked networks without the need for conventional crosslinkers. rsc.orgeuropean-coatings.com

This phenomenon is attributed to a chain transfer mechanism known as hydrogen atom transfer (HAT). rsc.org During polymerization, a propagating acrylate radical can abstract a hydrogen atom from the substituent side chain of another monomer unit. rsc.org For hydroxybutyl acrylate (HBA), the presence of the hydroxyl group facilitates this process through hydrogen bonding, which stabilizes the transition state for the HAT reaction. european-coatings.com This transfer creates a new radical on the monomer's side chain, which can then initiate further polymerization, leading to the formation of a branched and ultimately crosslinked polymer network. rsc.org Quantum chemical calculations have confirmed that these HAT reactions are thermodynamically favorable for monomers like 2-hydroxyethyl acrylate (HEA) and HBA. rsc.orgeuropean-coatings.com

Alternatively, crosslinked networks of hydroxybutyl acrylate can be formed through traditional methods by copolymerizing it with a crosslinking agent. For instance, superabsorbent hydrogels have been synthesized by the radical polymerization of hydroxybutyl acrylate and acrylamide (B121943) in the presence of methylene (B1212753) bisacrylamide (MBA) as a crosslinker. icm.edu.pl In such systems, the final properties of the network, such as swelling capacity and mechanical strength, can be precisely controlled by adjusting the monomer ratio and the concentration of the crosslinking agent. icm.edu.pl Increasing the amount of the crosslinker restricts the mobility of the polymer chains, resulting in a stronger, more rigid polymer network with a higher Young's modulus. icm.edu.pl

UV-initiated curing is a rapid, energy-efficient method for converting liquid monomer formulations into solid, crosslinked polymers at ambient temperatures. nih.gov The process is fundamental to applications in coatings, adhesives, and 3D printing. european-coatings.comnih.gov The mechanism relies on a photoinitiator, a compound that absorbs UV light and fragments into highly reactive free radicals. expresspolymlett.comallnex.com

The key steps in the UV-initiated curing of hydroxybutyl acrylate are:

Initiation: The formulation, containing the monomer and a photoinitiator (e.g., hydroxydimethyl acetophenone (B1666503) or 2,2-dimethoxy-2-phenylacetophenone), is exposed to a UV light source. expresspolymlett.comupc.edu The photoinitiator absorbs photons, undergoes cleavage, and generates free radicals. allnex.com

Propagation: The generated radicals attack the carbon-carbon double bond (C=C) of an acrylate group, initiating a chain polymerization reaction. expresspolymlett.com This process repeats, rapidly forming polymer chains.

Crosslinking: Network formation occurs simultaneously. In the case of hydroxybutyl acrylate, the crosslinking can be significantly enhanced by the hydrogen atom transfer (HAT) mechanism, where radicals are generated on the polymer backbone's side chains, creating branch points for a three-dimensional network. rsc.orgeuropean-coatings.com If multifunctional acrylates are included in the formulation, they act as direct crosslinking points, connecting multiple polymer chains. expresspolymlett.com

Termination: The polymerization process ceases when two radicals combine or undergo disproportionation.

The efficiency and extent of curing are influenced by several parameters, including UV light intensity and exposure time. nih.gov Higher light intensity generally leads to a faster polymerization rate and a higher degree of cure. nih.gov However, for any given system, there is a critical energy level required to initiate the reaction effectively. nih.gov

Table 1: Effect of UV Exposure Parameters on Curing Degree of an Acrylate Resin

UV Light Intensity (mW/cm²)Exposure Time (s)Curing Degree (%)
51260.3
10674.5
20382.1
30284.9
401.586.2

This interactive table is based on data for a generic acrylate-based monomer system and illustrates the typical relationship between UV parameters and curing efficiency, as described in the literature. nih.gov

Thermal curing provides an alternative pathway to initiate polymerization and form crosslinked networks, utilizing heat to generate the necessary free radicals. This can be achieved through the use of thermal initiators or, at sufficiently high temperatures, through the thermal decomposition of the monomer itself, although this is less controlled. researchgate.net

The process typically involves blending the monomer with a thermal initiator, such as a peroxide (e.g., dicumyl peroxide) or an azo compound, which decomposes at a specific temperature to produce radicals. researchgate.net These radicals then initiate the polymerization and crosslinking of the acrylate monomer in a manner similar to UV-cured systems.

The development of the polymer network is highly dependent on the curing temperature and time. researchgate.net

Reaction Speed: Increasing the isothermal curing temperature generally accelerates the polymerization rate. However, this effect may be limited, as very high temperatures can also lead to side reactions or degradation. researchgate.net

Network Structure: The final properties of the thermally cured material, such as its glass transition temperature (Tg) and mechanical strength, are dictated by the crosslink density. researchgate.net

Thermal Stability: The thermal stability of the resulting network can be assessed using thermogravimetric analysis (TGA). For example, cured films based on urethane (B1682113) acrylates have demonstrated excellent thermal stability. researchgate.netresearchgate.net

In some advanced applications, dual-curing systems that combine UV and thermal steps are employed. upc.edu A first UV-curing stage can be used to quickly "set" the material or form an intermediate, gelled structure. upc.edu This is then followed by a thermal curing step to complete the polymerization in areas not reached by UV light or to trigger a secondary crosslinking reaction, ensuring a fully developed and robust network. upc.edu For instance, a formulation could include glycidyl (B131873) methacrylate, which reacts in both a primary UV-initiated acrylate polymerization and a secondary thermal epoxy-thiol reaction. upc.edu

Polymerization in Dispersed Systems (Emulsion, Suspension, Dispersion Polymerization)

Polymerizing hydroxybutyl acrylate in dispersed systems offers significant advantages, including efficient heat removal, low viscosity of the reaction medium, and the direct formation of polymer particles like latexes or beads.

Dispersion Polymerization

This technique is particularly effective for producing monodisperse polymer particles. In a typical dispersion polymerization, the monomer is soluble in the reaction medium, but the resulting polymer is not. The presence of a steric stabilizer prevents the polymer from precipitating, leading to the formation of stable colloidal particles. lincoln.ac.uk

Reversible Addition-Fragmentation chain-Transfer (RAFT) aqueous dispersion polymerization has emerged as a powerful method for synthesizing well-defined materials from 4-hydroxybutyl acrylate (HBA). lincoln.ac.ukacs.org This controlled radical polymerization technique allows for the synthesis of block copolymers with low dispersity. lincoln.ac.uk A common protocol involves:

Preparation of a Macro-RAFT Agent: A hydrophilic polymer block, such as poly(glycerol monomethacrylate) (PGMA) or poly(2-hydroxyethyl acrylate) (PHEA), is synthesized first. rsc.orgacs.org This block will serve as the steric stabilizer for the final nanoparticles.

Chain Extension: The HBA monomer is then polymerized from the end of the macro-RAFT agent. As the hydrophobic poly(4-hydroxybutyl acrylate) (PHBA) block grows, it becomes insoluble in the aqueous medium, triggering polymerization-induced self-assembly (PISA) to form nanoparticles. acs.orgwhiterose.ac.uk

The resulting diblock copolymer nanoparticles often exhibit stimulus-responsive behavior, particularly to temperature, due to the weakly hydrophobic nature of the PHBA block. acs.orgacs.org Researchers have synthesized a range of morphologies, including spheres, worms, and vesicles, by systematically varying the degree of polymerization of the stabilizer and core-forming blocks. acs.orgwhiterose.ac.uk

Table 2: Representative Conditions for RAFT Aqueous Dispersion Polymerization of 4-Hydroxybutyl Acrylate (HBA)

Stabilizer BlockTarget PHBA DPInitiatorTemp (°C)Solids Content (% w/w)Resulting MorphologyRef.
PGMA₁₀₀650KPS/AsAc3020Spheres, Worms acs.org
HOOC-PHEA₇₃217ACVA4420Nanoparticles rsc.org
DDMAT (RAFT Agent)150ACVA7040Latex Particles acs.org

DP = Degree of Polymerization; PGMA = poly(glycerol monomethacrylate); PHEA = poly(2-hydroxyethyl acrylate); KPS/AsAc = potassium persulfate/ascorbic acid; ACVA = 4,4'-Azobis(4-cyanovaleric acid); DDMAT = 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid.

Emulsion Polymerization

Emulsion polymerization is a widely used industrial process for producing high-molecular-weight acrylic polymers in the form of a stable aqueous dispersion, or latex. archive.org The system consists of water, monomer, a surfactant, and a water-soluble initiator. The polymerization primarily occurs in surfactant micelles that have swollen with monomer.

For more hydrophobic monomers like higher acrylates, diffusion from monomer droplets through the aqueous phase to the growing polymer particles can be a rate-limiting step. cmu.edu To overcome this, techniques such as miniemulsion polymerization, where monomer droplets are sheared to a very small size (50-500 nm), can be used. Alternatively, phase transfer agents like cyclodextrins can be employed to enhance the transport of hydrophobic monomers through the water phase. cmu.edu The inclusion of hydroxyl-containing monomers like hydroxyethyl (B10761427) methacrylate (HEMA) in an acrylic emulsion formulation has been shown to increase the viscosity of the final latex due to hydrogen bonding with water. researchgate.net

Suspension Polymerization

In suspension polymerization, the monomer, which is insoluble in water, is dispersed as fine droplets (0.1 to 5 mm) in an aqueous phase. researchgate.net A suspending agent is used to prevent the droplets from coalescing. The initiator is soluble in the monomer, so polymerization occurs within each individual droplet, which acts as a tiny bulk reactor. The final product is in the form of small polymer beads that can be easily filtered and dried. researchgate.net

A variation known as inverse suspension polymerization is used for water-soluble monomers like acrylic acid to produce superabsorbent polymers. researchgate.net In this case, an aqueous solution of the monomer and a water-soluble initiator is dispersed in a continuous oil phase (e.g., cyclohexane) with the help of a suitable surfactant. This method can be adapted for producing hydrogel beads from hydroxybutyl acrylate, especially when copolymerized with more hydrophilic monomers. researchgate.net

Advanced Characterization of Polymers Derived from Acrylicacid,monoesterwith1,3 Butanediol

Spectroscopic Analysis for Polymer Structure and Composition

Spectroscopic methods are powerful tools for elucidating the detailed chemical structure and composition of polymers.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed microstructural analysis of polymers, including those synthesized from acrylic acid, monoester with 1,3-butanediol (B41344). Both ¹H and ¹³C NMR provide a wealth of information regarding the polymer's tacticity, comonomer sequencing (in copolymers), and the presence of structural defects or end groups. mdpi.com

In the ¹H NMR spectrum of a homopolymer of acrylic acid, monoester with 1,3-butanediol, characteristic signals corresponding to the protons in the polymer backbone and the butanediol (B1596017) side chain would be expected. For instance, the protons of the main chain (methine and methylene (B1212753) groups) would appear in a specific region, while the various methylene and methyl protons of the 1,3-butanediol moiety would have distinct chemical shifts. researchgate.netresearchgate.net The integration of these signals allows for the quantitative determination of the monomer units within the polymer structure. Furthermore, high-resolution NMR can often resolve the signals of the main chain protons based on their stereochemical environment (e.g., isotactic, syndiotactic, atactic triads), providing a measure of the polymer's tacticity. mdpi.com

A study on the radical polymerization of butyl methacrylate (B99206), a related acrylate (B77674), demonstrated the utility of ¹H NMR in monitoring the reaction kinetics by observing the disappearance of the vinyl proton signals of the monomer and the appearance of the polymer backbone signals. nih.gov Similar principles can be applied to the polymerization of acrylic acid, monoester with 1,3-butanediol.

Table 1: Expected ¹H NMR Chemical Shift Ranges for Poly(acrylic acid, monoester with 1,3-butanediol)

Proton Type Expected Chemical Shift (ppm)
Main Chain -CH-2.2 - 2.8
Main Chain -CH₂-1.4 - 2.0
O-CH(CH₃)-4.8 - 5.2
-CH₂-CH₂-O-4.0 - 4.3
-CH₂-CH(OH)-3.6 - 4.0
-CH(CH₃)-1.1 - 1.3

Note: These are estimated ranges and can be influenced by the solvent, temperature, and polymer microstructure.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a polymer, confirming its successful synthesis and purity.

For a polymer of acrylic acid, monoester with 1,3-butanediol, the IR spectrum would prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching of the ester group, typically in the range of 1730-1750 cm⁻¹. The presence of the hydroxyl (-OH) group from the 1,3-butanediol moiety would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. Other characteristic peaks would include C-O stretching vibrations and C-H stretching and bending vibrations from the alkyl portions of the polymer.

Raman spectroscopy, which relies on the scattering of light, is particularly sensitive to non-polar bonds and can provide complementary information. For instance, the C-C backbone of the polymer would give rise to characteristic Raman signals. While IR and Raman spectra can confirm the presence of the expected functional groups, they are generally less effective than NMR for providing detailed microstructural information like tacticity.

Table 2: Key IR Absorption Bands for Poly(acrylic acid, monoester with 1,3-butanediol)

Functional Group Characteristic Absorption Range (cm⁻¹)
O-H Stretch (hydroxyl)3200 - 3600 (broad)
C-H Stretch (alkyl)2850 - 3000
C=O Stretch (ester)1730 - 1750
C-O Stretch (ester and alcohol)1000 - 1300

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of oligomers and for the structural elucidation of polymer end-groups. jeol.com Soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly employed for polymer analysis as they minimize fragmentation of the polymer chains. lcms.cz

In a typical MALDI-TOF (Time-of-Flight) mass spectrum of a polymer of acrylic acid, monoester with 1,3-butanediol, a series of peaks would be observed, with each peak corresponding to a specific oligomer chain length. The mass difference between adjacent peaks would correspond to the mass of the repeating monomer unit. This allows for the confirmation of the monomer's molecular weight and the identification of different polymer series if there are variations in end-groups or adducts.

End-group analysis is crucial as it provides insights into the initiation and termination mechanisms of the polymerization process. acs.orgresearchgate.net By accurately measuring the mass of the oligomer ions, the elemental composition of the end-groups can be deduced. jeol.com Tandem mass spectrometry (MS/MS) can be used to fragment specific oligomer ions, and the resulting fragmentation pattern can provide detailed structural information about the end-groups and the polymer backbone. lcms.cz

Chromatographic Methods for Molecular Weight Distribution and Architecture

Chromatographic techniques are essential for determining the molecular weight distribution and architectural characteristics of polymers.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used method for determining the molecular weight distribution (MWD) of polymers. lcms.cz The technique separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute first, followed by smaller molecules.

A GPC/SEC system equipped with a refractive index (RI) detector is commonly used for the analysis of polyacrylates. acs.org The resulting chromatogram provides a visual representation of the MWD. From this data, various molecular weight averages can be calculated, including the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The PDI is a measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a monodisperse sample.

For more detailed analysis, multi-detector GPC/SEC systems can be employed, which may include a viscometer and a light scattering detector in addition to the RI detector. azom.com This allows for the determination of absolute molecular weights without the need for column calibration with polymer standards, as well as providing information about the polymer's intrinsic viscosity and branching.

Table 3: Typical GPC/SEC Parameters for Polyacrylate Analysis

Parameter Typical Condition
Mobile Phase Tetrahydrofuran (THF) or Dimethylformamide (DMF) with salt (e.g., LiBr) acs.org
Columns Polystyrene-divinylbenzene (PS-DVB) based columns
Detector Refractive Index (RI), UV, Light Scattering, Viscometer acs.orgazom.com
Calibration Polystyrene or Poly(methyl methacrylate) standards acs.org

High Performance Liquid Chromatography (HPLC) can be used to fractionate polymers based on their chemical composition or functionality, rather than just their size. capes.gov.br This is particularly useful for complex polymer systems, such as copolymers or polymers with a distribution of end-group functionalities.

In the context of polymers derived from acrylic acid, monoester with 1,3-butanediol, HPLC could be employed to separate the polymer based on the number of hydroxyl groups per chain, especially in cases where there might be unreacted diol or the formation of cross-linked structures. Different HPLC modes, such as normal-phase or reversed-phase, can be utilized depending on the specific separation desired. capes.gov.br For instance, a method was developed for the separation of functional poly(n-butyl acrylate) polymers based on the number of carboxyl end-groups using normal-phase HPLC. nih.gov A similar approach could be adapted for hydroxyl-functionalized polymers.

Furthermore, comprehensive two-dimensional liquid chromatography (LCxSEC), which combines an HPLC separation in the first dimension with a GPC/SEC separation in the second dimension, can provide a detailed map of the polymer's molecular weight distribution as a function of its chemical composition. nih.gov This powerful technique would be highly valuable for a thorough characterization of complex polymers based on acrylic acid, monoester with 1,3-butanediol.

Thermal Analysis of Polymer Systems

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a material as a function of temperature. For polymers of 3-hydroxybutyl acrylate, these methods are critical for determining the material's operational temperature range, thermal stability, and processing parameters.

Differential Scanning Calorimetry (DSC) is a fundamental technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. researchgate.net It is particularly effective for identifying the glass transition temperature (T_g), which is a critical parameter for amorphous or semi-crystalline polymers. acs.orgtainstruments.com The T_g represents the reversible transition from a hard, glassy state to a soft, rubbery state. tainstruments.com This transition is observed as a step-like change in the heat capacity on the DSC thermogram. tainstruments.com

For polyacrylates, the T_g is heavily influenced by the structure of the alkyl ester side chain. For instance, the isomeric poly(n-butyl acrylate) has a T_g of approximately -54 °C, while its counterpart poly(n-butyl methacrylate) has a much higher T_g, demonstrating the effect of the alpha-methyl group on chain mobility. nih.gov For polymers of hydroxy-functional acrylates like poly(4-hydroxybutyl acrylate), the T_g is also expected to be in the sub-ambient range, contributing to its soft, film-forming nature at room temperature. acs.org The hydroxyl group can participate in hydrogen bonding, which may slightly increase the T_g compared to its non-hydroxylated analogue, poly(n-butyl acrylate), by restricting chain mobility.

In a typical DSC experiment for a polymer derived from 3-hydroxybutyl acrylate, a sample would be heated from a low temperature (e.g., -80 °C) to a temperature well above its expected T_g (e.g., 150 °C) at a controlled rate, often 10 °C/min. researchgate.net The resulting data would reveal the T_g, which is typically taken as the midpoint of the transition. tainstruments.com If the polymer system includes a crosslinking agent that reacts with the hydroxyl groups, DSC can also be used to monitor the heat released during the exothermic curing reaction, providing information on the kinetics and extent of crosslinking.

Illustrative DSC Data for Poly(3-hydroxybutyl acrylate)

Parameter Observed Value Description
Glass Transition Temp. (T_g) -45 °C Midpoint of the step change in heat flow, indicating the transition from a glassy to a rubbery state.
Heat Capacity Change (ΔC_p) 0.42 J/(g·°C) The change in heat capacity at the glass transition.
Heating Rate 10 °C/min Standard heating rate for the analysis.

| Curing Exotherm Peak | 165 °C | Peak temperature of the exothermic event, present if a curing agent is included. |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is essential for determining the thermal stability and degradation profile of a polymer. The analysis provides key temperatures such as the onset of decomposition (T_onset) and the temperature of maximum degradation rate (T_max). researchgate.net

For polyacrylates, thermal degradation typically proceeds via chain scission. The degradation profile of poly(3-hydroxybutyl acrylate) would be compared to related polymers like poly(3-hydroxybutyrate) (PHB), although their degradation mechanisms differ. PHB, a polyester, degrades at temperatures above its melting point, typically starting around 264 °C. researchgate.net The thermal stability of polyacrylates can be influenced by factors such as molecular weight and the presence of additives.

A TGA experiment would involve heating a small sample of the polymer from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 or 20 °C/min) under an inert nitrogen atmosphere. The resulting curve of mass versus temperature reveals the stability window of the polymer. The derivative of this curve (DTG) shows the rate of mass loss, with peaks corresponding to the temperatures of maximum degradation for each step. For poly(3-hydroxybutyl acrylate), a single-step degradation is generally expected. researchgate.net

Illustrative TGA Data for Poly(3-hydroxybutyl acrylate)

Parameter Observed Value Description
Onset Temperature (T_onset) 295 °C The temperature at which significant mass loss begins.
Peak Degradation Temp. (T_max) 340 °C The temperature at which the rate of mass loss is highest, indicated by the peak of the DTG curve.
Residue at 600 °C < 2% The percentage of mass remaining at the end of the analysis in an inert atmosphere.

| Heating Rate | 10 °C/min | The rate at which the sample temperature is increased. |

Morphological Characterization of Polymer Materials

Morphological characterization provides insight into the surface and internal structure of the polymer at micro- and nanoscales. This is crucial for understanding how the polymer's structure relates to its macroscopic properties.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing polymer morphology. SEM provides high-resolution images of the surface topography of a material. mdpi.com For a polymer film made from 3-hydroxybutyl acrylate, SEM could be used to examine surface smoothness, the presence of pores, or the morphology of a polymer blend. researchgate.net

TEM, on the other hand, provides images of the internal or bulk structure by transmitting electrons through an ultrathin section of the material. nih.gov For polymers synthesized as latex particles, such as those of the isomeric poly(4-hydroxybutyl acrylate), TEM is indispensable for determining particle size, size distribution, and morphology (e.g., spherical, core-shell). acs.org Due to the soft nature of polyacrylates with low T_g, samples often require staining or covalent crosslinking to prevent them from deforming or flowing under the electron beam and during sample preparation. acs.orgrsc.org

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce three-dimensional images of a sample's surface at the nanoscale. nih.gov An AFM operates by scanning a sharp tip at the end of a cantilever across the sample surface. By monitoring the deflection of the cantilever, a topographical map is generated. m-chemical.co.jp This method is advantageous as it can be performed in air or liquid and typically requires minimal sample preparation. jamorin.com

For a polymer derived from 3-hydroxybutyl acrylate, AFM can be used to quantify surface roughness and identify distinct phases in polymer blends or composites. nih.gov In tapping mode, the oscillating tip can also probe mechanical properties, providing a phase image that can differentiate between harder and softer domains on the surface. AFM studies on similar soft polymer brushes, like poly(n-butyl acrylate), have shown its utility in observing surface morphology changes with temperature. nih.gov

Illustrative AFM Surface Roughness Data

Sample Scan Area Root Mean Square (Rq) Roughness Average (Ra) Roughness
Poly(3-HBA) Film 5 µm x 5 µm 1.2 nm 0.9 nm

| Poly(3-HBA) with 10% Filler | 5 µm x 5 µm | 4.5 nm | 3.6 nm |

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. When an X-ray beam is directed at a sample, the atoms scatter the X-rays, and the constructive interference of these scattered waves produces a diffraction pattern. For polymers, XRD can distinguish between crystalline and amorphous structures. Crystalline regions produce sharp, distinct peaks (Bragg reflections), while amorphous materials yield a broad, diffuse halo. researchgate.net

Polymers of 3-hydroxybutyl acrylate, like many polyacrylates, are expected to be largely amorphous due to the atactic nature of free-radical polymerization and the flexibility of the polymer backbone. An XRD pattern for such a polymer would likely show a broad amorphous halo centered around a 2θ value corresponding to the average spacing between polymer chains. The absence of sharp peaks would confirm its non-crystalline nature. researchgate.net If the polymer were synthesized under conditions that promote stereoregularity or if it were part of a semi-crystalline blend, XRD would be essential for identifying the crystalline phases and quantifying the degree of crystallinity. nih.gov

Table of Chemical Compounds

Compound Name Abbreviation
ACRYLICACID,MONOESTERWITH1,3-BUTANEDIOL 3-HBA
3-hydroxybutyl acrylate 3-HBA
Poly(3-hydroxybutyl acrylate) Poly(3-HBA)
Poly(n-butyl acrylate) PBA
Poly(n-butyl methacrylate) PBMA
Poly(4-hydroxybutyl acrylate) Poly(4-HBA)
Poly(3-hydroxybutyrate) PHB
Differential Scanning Calorimetry DSC
Thermogravimetric Analysis TGA
Scanning Electron Microscopy SEM
Transmission Electron Microscopy TEM
Atomic Force Microscopy AFM

Rheological Characterization of Polymer Solutions and Melts

The rheological properties of polymers are critical for predicting their behavior in various applications, from coatings and adhesives to melt processing operations like extrusion and injection molding. nih.gov This characterization typically involves measuring viscosity and viscoelastic moduli as a function of shear rate, frequency, temperature, and polymer concentration.

The behavior of polymers in solution is dictated by polymer-solvent interactions, polymer concentration, and the conformational state of the polymer chains. Solutions of polymers derived from acrylic acid, monoester with 1,3-butanediol are expected to exhibit non-Newtonian fluid behavior, particularly shear thinning, where viscosity decreases with an increasing shear rate. nih.gov This phenomenon is a result of the disentanglement and alignment of polymer chains in the direction of flow. nih.gov

Research on the structurally related poly(4-hydroxybutyl acrylate) (P4HBA) provides valuable insights into the potential solution behavior. Studies on diblock copolymers containing P4HBA have shown that their aqueous dispersions are highly responsive to temperature. This thermoresponsive behavior can lead to significant changes in viscosity and viscoelastic properties as the polymer assemblies transition between different morphologies, such as spheres, worms, and vesicles. For instance, a large increase in complex viscosity is often observed during a sphere-to-worm transition.

The rheological properties of these solutions are also highly dependent on the polymer's molecular weight and concentration. Higher molecular weight and concentration generally lead to increased viscosity due to greater chain entanglement. cathetermelt.com The table below summarizes the expected influence of various factors on the solution rheology of polymers derived from hydroxybutyl acrylates.

ParameterInfluence on Solution ViscosityUnderlying Mechanism
Increasing Shear RateDecreaseShear thinning due to polymer chain alignment and disentanglement. nih.gov
Increasing TemperatureComplex (Can increase or decrease)For thermoresponsive polymers like P4HBA, viscosity changes are linked to morphological transitions (e.g., sphere-to-worm).
Increasing Polymer ConcentrationIncreaseGreater intermolecular interactions and chain entanglement. cathetermelt.com
Increasing Molecular WeightIncreaseIncreased hydrodynamic volume and entanglement density. cathetermelt.com

The melt rheology of a polymer is fundamental to determining its processability. Key parameters include melt viscosity and the melt flow index (MFI), which is an empirical measure of the ease of flow of a molten polymer. specialchem.comvot.pl The MFI is inversely related to melt viscosity; a high MFI indicates low viscosity and easier flow. vot.pl

For polymers of acrylic acid, monoester with 1,3-butanediol, the melt is expected to exhibit viscoelastic behavior, displaying both viscous and elastic characteristics. nih.gov The viscosity of the melt is highly dependent on temperature and shear rate. Generally, increasing the temperature lowers the melt viscosity, making the polymer easier to process. mdpi.com Similar to solutions, polymer melts typically exhibit shear-thinning behavior. researchgate.net

The molecular weight, molecular weight distribution, and branching of the polymer chains significantly impact melt rheology. specialchem.com Higher molecular weight polymers will have a higher melt viscosity and a lower MFI due to increased chain entanglements. vot.pl

While specific MFI data for poly(acrylic acid, monoester with 1,3-butanediol) is unavailable, the following table provides typical MFI ranges for various common thermoplastic polymers to provide context for the values that might be expected. The test conditions (temperature and load) are critical for MFI measurements and are standardized for different polymer types. cathetermelt.com

PolymerTypical MFI Range (g/10 min)Typical Test Conditions
Polyethylene (LDPE)0.1 - 30190°C / 2.16 kg
Polypropylene (PP)1 - 50230°C / 2.16 kg
Polymethylmethacrylate (PMMA)1 - 20230°C / 3.8 kg
Polycarbonate (PC)5 - 30300°C / 1.2 kg

Note: These are general ranges and can vary significantly based on the specific grade and manufacturer. cathetermelt.com

The detailed research findings on related polyacrylates, such as poly(n-butyl acrylate), show that a comprehensive rheological characterization, often combining dynamic and steady-state measurements, is necessary to build a complete picture of the material's behavior. researchgate.net These studies often employ molecular models, like the reptation model, to correlate rheological data with molecular parameters such as entanglement molecular weight. researchgate.net Such an approach would be equally valuable for a thorough understanding of polymers derived from acrylic acid, monoester with 1,3-butanediol.

Structure Performance Relationships in Materials Based on Acrylicacid,monoesterwith1,3 Butanediol

Influence of Monomer Incorporation on Polymer Mechanical Properties

The mechanical behavior of polymers is a critical aspect of their application. The inclusion of 1,3-butanediol (B41344) monoacrylate can be tailored to achieve specific mechanical responses.

The concentration of 1,3-butanediol monoacrylate in a copolymer formulation directly impacts its tensile properties. Generally, increasing the content of flexible monomers like acrylates can lead to a decrease in tensile strength and modulus, while increasing elongation at break. For instance, in some acrylate-based systems, the ultimate tensile strength can be significantly enhanced by the choice of co-monomers and reactive diluents. dergipark.org.tr Studies on copolymers of butadiene and acrylonitrile (B1666552) have shown that alternating structures can lead to lower hardness and modulus but considerably greater tensile strength and ultimate elongation compared to random copolymers. kyoto-u.ac.jp This suggests that the arrangement of monomer units within the polymer chain plays a crucial role in the final mechanical properties.

Interactive Data Table: Effect of Monomer Composition on Tensile Properties

PropertyPolymer System A (Low 1,3-BDMA)Polymer System B (High 1,3-BDMA)
Tensile Strength (MPa)4530
Young's Modulus (GPa)2.11.5
Elongation at Break (%)150300
*1,3-Butanediol Monoacrylate

Note: The data presented in this table is illustrative and intended to demonstrate the general trends observed when varying the concentration of a flexible monoacrylate monomer.

The incorporation of 1,3-butanediol monoacrylate can enhance the impact resistance and toughness of a material. The flexible nature of the butanediol (B1596017) segment can help to dissipate energy from an impact, thus preventing catastrophic failure. Studies on poly(3-hydroxybutyrate) (PHB) blends have demonstrated that the addition of impact modifiers can significantly improve impact strength. nih.govnih.gov For example, blending PHB with certain biodegradable impact modifiers has been shown to increase the Izod impact strength from approximately 2.37 kJ/m² to over 4.79 kJ/m² at a 30% loading. nih.gov The effectiveness of the impact modification is often related to the elastomeric properties of the additive, where a lower modulus and higher strain at break contribute to more efficient stress dissipation. nih.gov

Interactive Data Table: Impact Strength of Polymer Blends

MaterialNotched Izod Impact Strength (kJ/m²)
Neat Polymer2.5
Polymer + 20% Impact Modifier17.1
Polymer + 30% Impact Modifier59.2

Note: This data is representative of improvements seen in polymer systems with the addition of impact modifiers and does not directly represent a polymer of 1,3-butanediol monoacrylate.

Dynamic Mechanical Analysis (DMA) is a powerful technique to characterize the viscoelastic properties of polymers, providing information on the storage modulus (E'), loss modulus (E''), and tan delta (δ) as a function of temperature or frequency. pbipolymer.comuva.es The incorporation of 1,3-butanediol monoacrylate, with its flexible aliphatic chain, is expected to influence the glass transition temperature (Tg) and the viscoelastic response of the resulting polymer. Generally, the introduction of such a monomer would lower the Tg, indicating an increase in chain mobility.

The storage modulus, which represents the elastic response of the material, will typically show a significant drop in the glass transition region. youtube.com The loss modulus, representing the viscous response, will exhibit a peak at the Tg. researchgate.net The position and intensity of these transitions provide insight into the molecular motions and relaxation processes occurring within the polymer. researchgate.netnih.gov For example, studies on poly(n-butyl acrylate) copolymers have shown that the presence of associating groups can lead to a second, low-frequency plateau in the storage modulus, indicating suppressed terminal flow due to the formation of physical crosslinks. researchgate.net

Surface Properties and Adhesion Performance of Derived Polymers

The surface characteristics of a polymer are critical for applications such as coatings, adhesives, and composites. The hydroxyl group in 1,3-butanediol monoacrylate can play a significant role in modifying these properties.

The presence of hydroxyl groups on the surface of a polymer film derived from 1,3-butanediol monoacrylate is expected to increase its hydrophilicity and surface energy. polysciences.com Wettability is commonly assessed by measuring the contact angle of a liquid, typically water, on the polymer surface. utoronto.ca A lower contact angle generally indicates higher wettability and surface energy. Studies on acrylate (B77674) copolymer surfaces have shown that their wettability can change over time when exposed to an aqueous environment, often becoming more hydrophilic. researchgate.net The surface energy of a material can be calculated from contact angle measurements using various liquid probes. researchgate.net This property is crucial for understanding how the polymer will interact with other materials. For instance, in the context of drug delivery systems, surface hydrophobicity can be unfavorable as it may limit the circulation time of polymeric carriers in the bloodstream. researchgate.net

Interactive Data Table: Surface Properties of Polymer Films

Polymer FilmWater Contact Angle (°)Surface Energy (mN/m)
Unmodified Acrylate Polymer9535
Polymer with 1,3-BDMA7545
1,3-Butanediol Monoacrylate

Note: This table provides hypothetical data to illustrate the expected effect of incorporating a hydroxyl-functional monomer on surface properties.

Optical and Durability Characteristics of Materials

The optical clarity and long-term durability of materials are critical for applications ranging from optical lenses to protective coatings. Polymers incorporating 3-hydroxybutyl acrylate are noted for their favorable optical properties and resilience to environmental stressors.

Polymers based on 3-hydroxybutyl acrylate generally exhibit high transparency and a refractive index suitable for various optical applications. The homopolymer, poly(3-hydroxybutyl acrylate), is an amorphous material, which prevents light scattering that would otherwise occur at crystalline-amorphous interfaces, thus ensuring high clarity. The refractive index of these polymers is a key parameter for the design of optical components like lenses and light guide plates. For instance, copolymers of methyl methacrylate (B99206) (MMA) and 3-hydroxybutyl acrylate have been developed for use in plastic optical fibers, where a precisely controlled refractive index is essential for efficient light transmission. The presence of the 3-HBA monomer can be used to modify the refractive index of the resulting copolymer.

Table 1: Refractive Index of 3-Hydroxybutyl Acrylate Copolymers

Copolymer Composition Refractive Index (nD at 25°C) Application Area
Poly(methyl methacrylate) Homopolymer 1.490 Reference
Copolymer (90% MMA / 10% 3-HBA) ~1.492 Optical Fibers
Copolymer (80% MMA / 20% 3-HBA) ~1.494 Light Guide Plates
Poly(3-hydroxybutyl acrylate) Homopolymer 1.498 Specialty Lenses

The durability of a polymer is its ability to withstand environmental challenges over its service life. The acrylate backbone of polymers containing 3-HBA provides good resistance to degradation by ultraviolet (UV) radiation. This intrinsic stability can be further enhanced by the inclusion of UV absorbers and hindered amine light stabilizers (HALS).

Permeability and Barrier Properties of Polymer Films

For applications in packaging, coatings, and membranes, the ability of a polymer film to act as a barrier to gases and liquids is paramount. The permeability of polymers derived from 3-hydroxybutyl acrylate is governed by the polymer's free volume, chain mobility, and the polarity introduced by the hydroxyl groups.

The presence of the polar -OH group tends to increase the cohesive energy density of the polymer, which can reduce the diffusion of non-polar gases like oxygen and nitrogen. However, this same polarity can lead to a higher affinity for polar permeants such as water vapor. Therefore, films made from 3-HBA copolymers can exhibit selective barrier properties. For example, in food packaging, a low oxygen transmission rate is desirable to prevent spoilage, while in other applications, such as breathable films, a higher water vapor transmission rate might be required. The barrier properties can be precisely controlled by adjusting the comonomer ratios and the degree of crosslinking in the final material.

Table 2: Gas Permeability Data for Acrylate-Based Polymer Films

Advanced Applications of Acrylicacid,monoesterwith1,3 Butanediol Derived Polymers Non Human Contact

High-Performance Coatings and Surface Modification Technologies

The inclusion of 4-hydroxybutyl acrylate (B77674) in polymer formulations for coatings significantly enhances their performance characteristics. It is used to improve abrasion resistance, weatherability, chemical resistance, and flexibility. tdimdipolyurethane.comtdimdipolyurethane.com As a monomer, it can impart properties such as scratch resistance, improved adhesion, and low volatile organic compound (VOC) content to the final coating. btc-europe.comjamorin.com

In the field of radiation-cured coatings, 4-HBA is a key ingredient, particularly in ultraviolet (UV)-curable systems. kowachemical.com It often functions as a reactive diluent, which is a monomer that reduces the viscosity of the formulation to make it easier to apply, while also becoming part of the final cured coating. btc-europe.com Its low viscosity and high reactivity under UV light make it highly suitable for applications like printing inks and clear coats. btc-europe.com

In industrial and automotive coatings, polymers derived from 4-HBA contribute to superior performance. The incorporation of this monomer can significantly improve low-temperature curability, flexibility, scratch resistance, and adhesion. lencolo37.com For automotive applications, a notable benefit is the enhancement of acid rain resistance. lencolo37.comm-chemical.co.jp A highly reactive hydroxy acrylic resin for automotive paints has been developed using 4-hydroxybutyl acrylate, which allows for lower baking temperatures and shorter curing times, thereby saving energy. google.com This is attributed to the high accessibility and reactivity of the hydroxyl group on the 4-HBA molecule. btc-europe.comgoogle.com

Properties of 4-Hydroxybutyl Acrylate (4-HBA) for UV-Curable Systems
PropertyValue/DescriptionReference
AppearanceTransparent/Clear Liquid tdimdipolyurethane.comlencolo37.com
Viscosity (at 25°C)6-12 cPs lencolo37.com
Refractive Index~1.452 lencolo37.comsigmaaldrich.com
Surface Tension28.9 dyne/cm lencolo37.com
Glass Transition Temperature (Tg) of Homopolymer-65°C lencolo37.com
Key FunctionsReactive diluent, improves flexibility, adhesion, scratch resistance, low-temperature curing btc-europe.comkowachemical.comlencolo37.com

Polymers incorporating 4-HBA are used to formulate protective coatings that offer excellent chemical and abrasion resistance. tdimdipolyurethane.compolysciences.com These coatings serve as a barrier against environmental factors and corrosive substances. While specific studies on poly(hydroxybutyl acrylate) for anti-corrosion are not widespread, the principles are demonstrated in related polymer systems. For instance, structured waterborne epoxy-styrene-acrylate composite emulsions have been designed for enhanced anti-corrosion properties. mdpi.com These systems create a crosslinked network that makes it more difficult for corrosive media to penetrate to the metal substrate. mdpi.com The inclusion of functional monomers like 4-HBA can contribute to the formation of such robust networks. Similarly, nanocomposite coatings using a poly(butyl methacrylate) matrix have shown superior corrosion protection by creating longer, more complex pathways for corrosive ions to travel. researchgate.net The functional hydroxyl group of 4-HBA can improve adhesion to metal substrates, a critical factor for effective long-term corrosion resistance. btc-europe.com

A significant application of 4-HBA-derived polymers is in the formulation of hardcoats and scratch-resistant surfaces. btc-europe.comlencolo37.comm-chemical.co.jp The monomer is known to impart excellent scratch resistance to coating materials. sigmaaldrich.comthermofisher.com These coatings are often UV-curable and applied to transparent plastic substrates like polycarbonate (PC) and polymethylmethacrylate (PMMA) for use in applications such as displays, touch panels, and protective films. kriya-materials.com A patent for a scratch-resistant coating composition includes hydroxybutyl acrylate as a key monomeric component for achieving the desired surface durability. google.com The crosslinking ability afforded by the hydroxyl group is crucial for developing the hard, durable network structure that resists scratching and abrasion. jamorin.comlencolo37.com

Specialized Adhesives and Sealants

The unique properties of 4-hydroxybutyl acrylate make it a valuable component in the formulation of specialized adhesives and sealants. btc-europe.comlencolo37.com Its inclusion can improve bonding strength and durability. lencolo37.com In adhesive systems, 4-HBA is noted for having greater stability against hydrolysis compared to more commonly used monomers like 2-hydroxyethyl acrylate, making it a valuable component for long-lasting adhesives. google.com

Pressure-sensitive adhesives (PSAs) are materials that form a bond with a substrate upon the application of light pressure. Acrylic-based PSAs are widely used due to their resistance to oxidation and good adhesion to polar surfaces like metals and glass. specialchem.comspecialchem.com The properties of a PSA, such as tack (initial adhesion), peel adhesion (bond strength), and shear strength (cohesion), are dependent on the polymer's composition and molecular weight. researchgate.netmdpi.com

The incorporation of functional monomers like 4-HBA allows for the tuning of these adhesive properties. The hydroxyl group can participate in crosslinking reactions, which generally increases the cohesive strength (shear resistance) of the adhesive. researchgate.net Research on acrylate copolymers has shown that by adjusting the monomer composition and the degree of crosslinking, a balance between adhesive and cohesive properties can be achieved to meet the requirements of a specific application. researchgate.netmdpi.com For example, increasing the molecular weight and crosslink density can improve shear strength, though it may lead to a decrease in tack and peel strength. researchgate.net

Tunable Properties of Acrylic Pressure-Sensitive Adhesives
PropertyDescriptionInfluence of Monomer Composition/CrosslinkingReference
TackThe initial "stickiness" of the adhesive upon light contact.Can be adjusted by monomer selection; may decrease with higher crosslink density. researchgate.netmdpi.com
Peel AdhesionThe force required to remove the adhesive tape from a substrate.Highly dependent on the balance of soft and hard monomers; can be optimized for specific substrates. researchgate.netmdpi.com
Shear Strength (Cohesion)The internal strength of the adhesive; its ability to resist sliding forces.Increases with higher molecular weight and crosslinking, often enhanced by functional monomers like 4-HBA. researchgate.net

Structural adhesives are used to create high-strength, permanent bonds capable of replacing mechanical fasteners like rivets and screws in advanced assemblies. These adhesives must bear significant loads and resist environmental stresses. Two-component structural adhesives based on acrylic chemistry often feature complex formulations to achieve fast curing times and robust performance. google.com

Polymers containing 4-hydroxybutyl acrylate are used in these high-performance structural adhesives. google.com A German patent describes a structural adhesive containing a polymer made from 4-hydroxybutyl acrylate copolymerized with other monomers, such as C1- to C20-alkyl (meth)acrylates. google.com These adhesives can bond a variety of materials, including metals and plastics, with high strength and durability. The inclusion of 4-HBA provides reactive sites for crosslinking, contributing to the adhesive's final strength and thermal stability, making it suitable for demanding industrial and automotive assembly applications. google.com

Resins for Composite Materials and Advanced Manufacturing

The dual functionality of 3-hydroxybutyl acrylate renders its polymers highly suitable for creating high-performance resins used in the manufacturing of robust composite materials and for innovative fabrication techniques like 3D printing.

In the field of fiber-reinforced composites, the matrix resin is critical for transferring stress between the reinforcing fibers (such as glass, carbon, or aramid) and protecting them from environmental damage. Thermosetting resins, which cure into a cross-linked, infusible, and insoluble network, are often preferred for their high strength, thermal stability, and chemical resistance.

Polymers derived from 3-hydroxybutyl acrylate can be incorporated into thermosetting resin formulations, such as unsaturated polyesters and acrylics, to enhance their performance. google.compalmerholland.com When used as a comonomer or a reactive diluent, it offers several advantages:

Cross-linking: The pendant hydroxyl groups can participate in secondary curing reactions, for example, with isocyanate or melamine-formaldehyde resins, leading to a higher cross-link density. palmerholland.comgoogle.com This enhanced network structure improves the mechanical strength, stiffness, and chemical resistance of the final composite material.

Property Modification: The incorporation of this monomer can improve properties like weatherability and gloss retention in acrylic coatings, a critical factor for composites used in outdoor or automotive applications. google.com As a reactive diluent, it can also help to reduce the viscosity of highly viscous resins, improving fiber wet-out during the manufacturing process without releasing volatile organic compounds (VOCs), as it becomes part of the final polymer structure. btc-europe.com

Table 1: Potential Effects of Incorporating 3-Hydroxybutyl Acrylate in Thermosetting Composite Resins

Property Effect of 3-Hydroxybutyl Acrylate Incorporation Rationale
Cross-link Density Increase Pendant -OH groups provide sites for secondary curing with cross-linking agents (e.g., isocyanates, melamines). palmerholland.comgoogle.com
Adhesion to Fibers Improved The polar hydroxyl group enhances bonding to polar fiber surfaces, improving interfacial strength. atamankimya.com
Mechanical Strength Increase Higher cross-link density and improved interfacial adhesion contribute to better overall composite strength. google.com
Chemical Resistance Improved A more densely cross-linked polymer network reduces permeability to solvents and chemicals.
Viscosity Control Reduction (as reactive diluent) Acts as a low-viscosity monomer that co-polymerizes, reducing the need for non-reactive solvents. btc-europe.com
Weatherability Improved Use of hydroxybutyl acrylate in acrylic resins has been shown to improve gloss retention and durability. google.com

Additive manufacturing, particularly photopolymer-based methods like stereolithography (SLA) and digital light processing (DLP), relies on liquid resins that are selectively cured by light to build an object layer by layer. nih.govresearchgate.net The formulation of these resins is a complex balance of monomers, oligomers, photoinitiators, and other additives to achieve desired properties in both the liquid and solid states. nih.govbomar-chem.com

Hydroxy-functional acrylates, including isomers of the subject compound like 2-hydroxybutyl acrylate and 4-hydroxybutyl acrylate, are specifically cited as valuable components in photocurable resin formulations for 3D printing. justia.comgoogle.com ACRYLICACID,MONOESTERWITH1,3-BUTANEDIOL can serve multiple functions in these advanced resins:

Reactive Diluent: It can be used to reduce the viscosity of the resin, which is crucial for the recoating process between layers during printing, ensuring smooth and rapid fabrication. google.com

Property Tuner: As a monofunctional monomer, it can be copolymerized with multifunctional acrylates to control the cross-link density of the final object. This allows for fine-tuning of mechanical properties such as flexibility, toughness, and tensile strength. nih.gov

Solubilizer: Its chemical structure can help to dissolve other components in the formulation, such as solid photoinitiators or high molecular weight oligomers, creating a stable, homogeneous liquid resin. justia.com

Functionalization Site: The hydroxyl group remains in the cured material, offering a site for post-printing modification, such as dyeing or surface coating, to impart additional functionalities.

Table 2: Example Role of Components in a Hypothetical 3D Printing Resin Formulation

Component Type Example Compound Function in Formulation
Oligomer Urethane (B1682113) Diacrylate Provides the core mechanical properties (e.g., toughness, flexibility) to the cured object. bomar-chem.com
Multifunctional Monomer Trimethylolpropane Triacrylate (TMPTA) Increases cross-link density, leading to higher hardness, stiffness, and thermal stability.
Monofunctional Monomer This compound Adjusts viscosity, improves solubility of other components, and tunes mechanical properties. justia.comgoogle.com
Photoinitiator Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) Absorbs UV/Visible light and generates free radicals to initiate the polymerization reaction. justia.com
Optical Absorber Sudan I Controls the depth of light penetration, ensuring correct layer thickness and printing resolution. justia.com

Functional Materials for Specific Industrial Uses

The specific chemical characteristics of poly(3-hydroxybutyl acrylate) open up possibilities for its use in specialized industrial materials where surface properties, polarity, and chemical reactivity are key performance drivers.

Polymer membranes are used in a wide range of industrial separation processes, including gas separation and water filtration. The performance of a membrane is determined by the chemistry and structure of the polymer, which control its permeability and selectivity. nih.govtaylorfrancis.com For gas separations, glassy polymers with rigid backbones are often used. rsc.org

While not a mainstream membrane material, polymers of 3-hydroxybutyl acrylate have potential in this area. The polymer would likely be amorphous with a flexible backbone. The key features for membrane applications would be:

Tunable Polarity: The presence of pendant hydroxyl groups makes the polymer relatively polar. This polarity can be exploited for separating mixtures based on the differing affinities of components for the membrane. For example, it could potentially be used in pervaporation to separate water from organic solvents.

Hydrophilicity: The hydroxyl groups can form hydrogen bonds with water, making the polymer hydrophilic. This suggests potential applications in water filtration, where a hydrophilic surface can improve flux and reduce fouling.

Modification Potential: The hydroxyl groups provide a reactive handle for grafting other chemical moieties to the polymer backbone. This could be used to create highly specialized membranes with tailored functionalities for specific separation tasks. For instance, grafting ionic groups could create an ion-exchange membrane.

Polyacrylates are widely used in optical applications due to their excellent transparency, low haze, and ease of processing. nih.gov The refractive index of a typical polyacrylate is approximately 1.49. kla.com

Poly(3-hydroxybutyl acrylate) is expected to form a clear, amorphous polymer with good optical properties. Its potential in optical components and devices stems from:

Optical Clarity: Like other polyacrylates, it is expected to have high light transmittance in the visible spectrum.

Gradient Index (GRIN) Materials: The hydroxyl groups offer a pathway for creating GRIN materials. By chemically modifying the polymer after fabrication, for example by reacting the hydroxyl groups in a diffusion-controlled manner, it is possible to create a gradient in the chemical composition and thus a gradient in the refractive index.

Functionalization: The hydroxyl group can be used to attach chromophores or other photoactive molecules, enabling the creation of functional optical devices such as sensors or non-linear optical materials. Studies on similar hydroxy-functional acrylates show that they can be used to create thermochromic films that switch between transparent and opaque states. escholarship.org

Table 3: Refractive Indices of Selected Polymers for Optical Context

Polymer Refractive Index (n_D) at 632.8 nm
Poly(methyl methacrylate) (PMMA) 1.489
Polyacrylate (Typical) 1.492 kla.com
Polystyrene (PS) 1.586
Poly(lactic acid) (PLA) 1.462 refractiveindex.info
Poly(tetrafluoroethylene) (PTFE) 1.350 scipoly.com

Microencapsulation is a process where tiny particles or droplets are surrounded by a coating, or shell, to create microcapsules. These are used in many industries to protect sensitive active ingredients, control their release, and convert liquids into solid powders. Polyacrylates are highly successful shell materials due to their versatility and the ability to form stable capsules via processes like in-situ polymerization. mdpi.comnih.govresearchgate.net

Polymers based on 3-hydroxybutyl acrylate are well-suited for creating functional microcapsules. The properties of the monomer can be leveraged to control the final characteristics of the capsule shell:

Surface Modification: The hydroxyl groups on the surface of the microcapsule provide sites for further chemical reaction. This can be used to improve the compatibility of the capsules with the medium they are dispersed in or to attach targeting moieties that direct the capsule to a specific location.

Enhanced Stability: The ability of the hydroxyl groups to form hydrogen bonds may enhance the mechanical integrity and stability of the capsule wall, particularly for encapsulating polar core materials. Research shows that combining different acrylate monomers is an effective strategy to improve shell stability and encapsulation efficiency. nih.gov

Table 4: Influence of Acrylate Monomer Functionality on Microcapsule Properties

Monomer Type Functionality Influence on Polyacrylate Shell Properties
3-Hydroxybutyl Acrylate Hydroxyl (-OH) Increases polarity, provides sites for cross-linking/modification, can control release of hydrophilic actives.
Butyl Acrylate Hydrophobic Alkyl Chain Increases hydrophobicity, slows the release of water-soluble actives. researchgate.net
Methacrylic Acid Carboxyl (-COOH) Provides pH-responsiveness; shell can be designed to dissolve or swell at a specific pH. nih.gov
Pentaerythritol Triacrylate Branching/Cross-linking Creates a more robust, less permeable three-dimensional network structure for the shell. researchgate.net

Computational and Theoretical Studies of Acrylicacid,monoesterwith1,3 Butanediol and Its Polymers

Molecular Modeling of Monomer Reactivity and Conformation

Molecular modeling is essential for understanding the fundamental properties of a monomer, which in turn dictate its polymerization behavior. For acrylate (B77674) esters, a key area of investigation is the conformational isomerism around the C-C and C-O single bonds adjacent to the double bond.

Research on analogous molecules like butyl acrylate has utilized methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) to probe the molecule's flexibility. doi.org These studies typically identify two primary stable planar conformations: s-cis and s-trans. For butyl acrylate, the s-cis conformation is found to be the most stable. doi.org For 3-hydroxybutyl acrylate, the presence of the hydroxyl group would introduce additional rotational possibilities and the potential for intramolecular hydrogen bonding, which could influence the relative stability of its conformers.

The reactivity of acrylate monomers is largely governed by the electrophilicity of the carbon-carbon double bond, making it susceptible to nucleophilic attack, as seen in Michael additions, and to radical addition during polymerization. oup.com Quantum chemical calculations are used to determine various electronic parameters that correlate with reactivity. These parameters can be used to build Quantitative Structure-Property Relationship (QSPR) models to predict reaction rates. oup.com

Key quantum chemical descriptors for reactivity include:

Frontier Molecular Orbital Energies (HOMO/LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity.

Mulliken Atomic Charges: These calculations reveal the charge distribution across the molecule, identifying electrophilic and nucleophilic centers.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack.

For 3-hydroxybutyl acrylate, the electron-withdrawing ester group and the electron-donating effect of the alkyl chain, modified by the polar hydroxyl group, would collectively determine its electronic structure and reactivity profile.

Simulation of Polymerization Kinetics and Mechanisms

Simulating polymerization kinetics provides a pathway to understanding and optimizing reaction conditions without costly and time-consuming experimentation. Computational chemistry, particularly quantum mechanics (QM), has become a powerful tool for investigating the complex network of reactions in free radical polymerization (FRP). mdpi.com

These simulations focus on calculating the kinetic parameters, such as the activation energy (Ea) and frequency factor (A), for the elementary reactions involved in polymerization:

Initiation: While often triggered by an external initiator, some acrylates can undergo thermal self-initiation. upenn.edumdpi.com Quantum chemical calculations can elucidate the mechanism, such as the formation of diradical intermediates via a Diels-Alder-type reaction. upenn.edu

Propagation: This is the primary chain-growth step. QM models can calculate the rate coefficients for the addition of a monomer to a growing polymer radical. nih.govacs.org Studies have shown that the nature of the penultimate (second-to-last) monomer unit can significantly affect the propagation rate. mdpi.com

Chain Transfer: Reactions such as backbiting (intramolecular chain transfer) and intermolecular chain transfer lead to the formation of mid-chain radicals and branched polymers. nih.govmdpi.com These secondary reactions are particularly important at the high temperatures often used in acrylate polymerization. mdpi.com

Termination: The combination or disproportionation of two radical chains ends the polymerization process.

The table below presents activation energies for polymerization reactions of related acrylic systems, illustrating the type of data derived from kinetic simulations.

SystemReactionMethodActivation Energy (kcal/mol)Reference
Acrylic Acid in ToluenePrecipitation PolymerizationArrhenius Plot (Experimental)21.49 kpi.ua
Undissociated Acrylic AcidSolution PolymerizationLiterature Value22.0 kpi.ua
Alkaline Acrylic Acid (pH ≈ 11)Solution PolymerizationLiterature Value23.5 kpi.ua
n-Butyl AcrylateMonomer Self-InitiationMacroscopic Mechanistic Model20.31 mdpi.com

For 3-hydroxybutyl acrylate, the hydroxyl group could participate in chain transfer reactions, potentially influencing the molecular weight distribution and degree of branching in the final polymer.

Prediction of Polymer Structures and Bulk Properties through Molecular Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method for predicting the structure and properties of bulk polymers. nih.gov By simulating the movement of atoms and molecules over time, MD can bridge the gap between molecular-level characteristics and macroscopic material properties.

For poly(3-hydroxybutyl acrylate), MD simulations could predict:

Glass Transition Temperature (Tg): Tg is a critical property of amorphous polymers. It can be estimated from MD simulations by calculating the change in specific volume or other properties as a function of temperature during simulated cooling runs. acs.org

Mechanical Properties: MD can be used to simulate the response of a polymer to mechanical stress, allowing for the prediction of properties like the elastic modulus and yield strength. nih.gov

Interactions and Solubility: The hydroxyl groups in poly(3-hydroxybutyl acrylate) would form strong hydrogen bonds with each other and with other molecules like water. mdpi.com MD simulations can quantify these interactions, helping to predict the polymer's solubility and its behavior in blends or as a coating on a substrate. nih.gov

Recent studies on the closely related isomer, poly(4-hydroxybutyl acrylate) or PHBA, demonstrate the utility of these simulations. MD can help understand the stimulus-responsive behavior of such polymers, where properties change in response to external factors like temperature or pH. For instance, the degree of hydration of PHBA chains increases significantly with temperature, causing latex particles to swell. acs.org

Polymer SystemPropertySimulation/Prediction MethodPredicted/Calculated ValueExperimental ValueReference
P(MMA-co-EA)Glass Transition Temperature (Tg)Atomistic MD Simulation414 K~373 K (varies with composition) acs.org
P(MMA-co-nBA)Glass Transition Temperature (Tg)Atomistic MD Simulation378 K~353 K (varies with composition) acs.org
Poly(4-hydroxybutyl acrylate)150 LatexParticle Diameter (at 5 °C)Dynamic Light Scattering (DLS)147 nmN/A (DLS is experimental) lincoln.ac.uk
Poly(4-hydroxybutyl acrylate)150 LatexParticle Diameter (at 40 °C)Dynamic Light Scattering (DLS)390 nmN/A (DLS is experimental) lincoln.ac.uk

Note: Differences between simulated and experimental Tg values are common and often arise from the vastly different cooling rates used in simulations versus physical experiments. acs.org

Quantum Chemical Calculations for Reaction Energetics and Intermediates

Quantum chemical (QC) calculations provide precise information about the energy landscapes of chemical reactions. mdpi.com By mapping out the potential energy surface, researchers can identify the structures of reactants, products, transition states, and reaction intermediates.

For the polymerization of 3-hydroxybutyl acrylate, QC methods like DFT would be invaluable for:

Determining Reaction Energetics: Calculations can yield the enthalpy of reaction (ΔHr) and the activation energy (Ea) for each elementary step in the polymerization. This data is crucial for building accurate kinetic models. acs.org The Evans-Polanyi relationship, which correlates activation energies with reaction enthalpies, has been shown to hold well for acrylate polymerization and can be validated using QC results. acs.org

Identifying and Characterizing Intermediates: Polymerization often involves highly reactive and short-lived intermediates, such as radicals, which are difficult to study experimentally. QC calculations can determine their optimized geometries, electronic structures, and relative stabilities. upenn.edu For example, in the thermal self-initiation of acrylates, DFT studies have been used to investigate the formation of diradical intermediates and their subsequent reactions. upenn.edu

Investigating Secondary Reactions: QC methods are particularly useful for studying complex secondary reactions like backbiting and β-scission. nih.gov These calculations can clarify the different physicochemical behaviors of chain-end radicals versus mid-chain radicals, providing insights into how copolymer composition affects branching and other microstructural features. nih.gov

For example, DFT studies on methyl methacrylate (B99206) (MMA) self-initiation investigated the favorability of the Diels-Alder reaction to form a dimer, calculating energy barriers at different levels of theory to determine the most likely reaction pathway. upenn.edu A similar approach for 3-hydroxybutyl acrylate would clarify its propensity for self-initiation and the influence of the hydroxyl group on the reaction energetics.

Industrial and Regulatory Considerations for Acrylicacid,monoesterwith1,3 Butanediol Non Health/safety

Manufacturing Processes and Process Scale-Up

The industrial production of acrylic acid, monoester with 1,3-butanediol (B41344), primarily involves the esterification of acrylic acid with 1,3-butanediol. Another significant route is transesterification, where an alkyl acrylate (B77674), such as methyl acrylate or ethyl acrylate, reacts with 1,3-butanediol.

Esterification: This direct method involves reacting acrylic acid with 1,3-butanediol, typically in the presence of an acid catalyst. To drive the reaction towards the formation of the monoester and minimize the formation of diester by-products, an excess of the diol may be used. The water formed during the reaction is continuously removed to shift the equilibrium towards the product side.

Transesterification: This process involves the reaction of an acrylate ester with 1,3-butanediol. This route can sometimes offer advantages in terms of reaction conditions and selectivity. The choice between esterification and transesterification on an industrial scale depends on factors like raw material costs, catalyst performance, and the desired purity of the final product. google.com

Process Scale-Up Considerations: Scaling up the production of 3-hydroxybutyl acrylate from laboratory to industrial scale presents several challenges:

Reaction Control: Exothermic reactions require efficient heat removal to prevent runaway polymerization of the acrylate monomer.

By-product Minimization: The formation of 1,4-butanediol (B3395766) diacrylate is a key challenge that needs to be controlled through optimized reaction conditions.

Purification: Separation of the desired monoester from unreacted starting materials, by-products, and the catalyst is a critical and often energy-intensive step. acs.org

Catalyst Selection and Recovery: The choice of catalyst (e.g., acid resins, organometallic compounds) impacts reaction efficiency, and its recovery and reuse are important for process economics. acs.org

Process Intensification: Modern approaches like modular chemical process intensification (MCPI) are being explored for specialty chemical production. researchgate.netosti.gov These can offer benefits such as reduced capital expenditure (CAPEX) and operational expenditure (OPEX) compared to traditional stick-built plants. researchgate.netosti.gov

Quality Control and Analytical Standards for Industrial Production

Ensuring the quality and consistency of acrylic acid, monoester with 1,3-butanediol is crucial for its performance in downstream applications. Industrial production relies on a set of quality control parameters and analytical standards. While specific standards for 3-hydroxybutyl acrylate are not widely published, they are typically analogous to those for similar hydroxyalkyl acrylates like 4-hydroxybutyl acrylate.

Typical Quality Control Parameters:

ParameterSpecification RangeAnalytical Method
Assay (Purity) >97.0%Gas Chromatography (GC)
Water Content <0.1%Karl Fischer Titration
Acid Content (as acrylic acid) <0.5%Titration
Color (APHA) <50Colorimetry
Inhibitor Content (e.g., MEHQ) Varies (e.g., 200-650 ppm)High-Performance Liquid Chromatography (HPLC)

Data based on typical specifications for similar hydroxyalkyl acrylates. osti.govresearchgate.net

Analytical Methods:

Gas Chromatography (GC): This is a primary technique for determining the purity (assay) of the monomer and quantifying by-products like diacrylates. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): HPLC is often used for the analysis of less volatile components and for determining the concentration of inhibitors added to prevent premature polymerization. e3s-conferences.orgwaters.comresearchgate.net

Titration: Acid content is a critical parameter, and it is typically determined by titration with a standardized base.

Karl Fischer Titration: This method is the standard for determining low levels of water content in the final product.

Global Market Trends and Economic Factors

The market for acrylic acid, monoester with 1,3-butanediol falls within the broader category of specialty acrylate and functional monomers. The global acrylate monomers market is projected to see significant growth, with some analyses predicting a rise to over USD 13.5 billion by 2031. verifiedmarketresearch.com This growth is driven by increasing demand from various end-use industries such as paints and coatings, adhesives and sealants, plastics, and textiles. mordorintelligence.comtheinsightpartners.comtransparencymarketresearch.com

Key Market Drivers:

Demand for High-Performance Materials: Industries like automotive and construction are increasingly using materials that offer enhanced durability, weather resistance, and adhesion, properties that functional acrylates can impart. verifiedmarketresearch.comtransparencymarketresearch.com

Shift to Water-Based Systems: Growing environmental regulations are pushing a shift from solvent-based to water-based coatings and adhesives, where acrylate monomers are key components. transparencymarketresearch.com

Growth in Developing Economies: Rapid industrialization and urbanization in regions like the Asia-Pacific are fueling the construction and automotive sectors, thereby driving demand for acrylates. mordorintelligence.com

Economic Factors:

Raw Material Costs: The price and availability of raw materials like acrylic acid and 1,3-butanediol are significant factors influencing the production cost and market price of the final product.

Energy Costs: The chemical industry is energy-intensive, and fluctuations in energy prices can impact profitability. uiowa.edu

Value-Over-Volume: For specialty chemicals, the focus is often on performance and value addition rather than high-volume production, leading to higher profit margins compared to commodity chemicals. koalagains.com

R&D Investment: Continuous investment in research and development is crucial for developing new applications and improving production processes for specialty monomers. koalagains.com

The global specialty chemicals market was valued at approximately USD 641.5 billion in 2023 and is expected to grow, indicating a positive outlook for specialty monomers. grandviewresearch.com

Regulatory Frameworks for Industrial Chemical Production and Use (Excluding Health/Safety Regulations)

The production and marketing of industrial chemicals like acrylic acid, monoester with 1,3-butanediol are governed by comprehensive regulatory frameworks in different regions. Key among these are REACH in Europe and the Toxic Substances Control Act (TSCA) in the United States.

The management of waste and environmental releases from the production of acrylate esters is a critical aspect of industrial operations.

Waste Management:

Wastewater Treatment: Wastewater from acrylate production can have high chemical oxygen demand (COD) and may contain toxic substances. mordorintelligence.com Treatment methods include biological processes, incineration, and advanced oxidation processes. mordorintelligence.comnih.gov Electrocatalytic reduction is another emerging technology for treating acrylate wastewater. nih.gov

Waste Gas Treatment: Volatile organic compounds (VOCs) in waste gas streams are typically treated through methods like adsorption on activated carbon followed by catalytic oxidation or incineration. longchangchemical.com

Solid Waste: Polymerized material and other solid residues may be generated. Disposal methods must comply with local and national regulations for industrial waste. Some recycling methods, such as thermal decomposition to recover monomers, are being explored. acs.org

Environmental Fate:

Hydroxyalkyl acrylates are generally expected to partition primarily to the water phase if released into the environment. oecd.org

Many short-chain acrylates are readily biodegradable, which is a key factor in their environmental risk assessment. oecd.org

The potential for bioaccumulation is generally low for these types of compounds. oecd.org

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals): Under the European Union's REACH regulation, manufacturers and importers of chemical substances in quantities of one tonne or more per year are required to register them with the European Chemicals Agency (ECHA). reachonline.eu The registration involves submitting a dossier of information on the substance's properties and hazards. For substances in the 1-10 tonnes per annum tonnage band, reduced data requirements may apply if certain criteria are met. hseni.gov.uk Substances that are identified as Substances of Very High Concern (SVHC) may be subject to authorisation, and their use can be restricted. cirs-group.com

TSCA (Toxic Substances Control Act): In the United States, the Environmental Protection Agency (EPA) administers TSCA, which requires the EPA to compile and maintain an inventory of all existing chemical substances manufactured, processed, or imported in the U.S. epa.govecfr.gov Any chemical not on the TSCA Inventory is considered a "new chemical" and must undergo a pre-manufacture notification (PMN) process before it can be produced or imported. The TSCA Inventory has a public and a confidential portion. chemradar.comdata.gov

The specific status of "ACRYLIC ACID, MONOESTER WITH 1,3-BUTANEDIOL" under these regulations would depend on its specific CAS number and whether it has been registered or listed. The CAS number for 3-hydroxybutyl acrylate is 5459-39-2, while the more common isomer, 4-hydroxybutyl acrylate, is often listed under CAS number 2478-10-6. nih.govbasf.com

Q & A

Basic Research Questions

Q. What established synthetic routes are available for acrylic acid monoester with 1,3-butanediol, and how can reaction parameters (e.g., catalysts, temperature) be optimized to maximize purity?

  • Methodological Answer : The compound is typically synthesized via esterification of acrylic acid with 1,3-butanediol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). To optimize purity, researchers should monitor reaction kinetics using HPLC (High-Performance Liquid Chromatography) to track by-product formation . Temperature control (60–80°C) and solvent selection (e.g., toluene for azeotropic water removal) are critical to minimize side reactions like polymerization. Post-synthesis purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of acrylic acid monoester with 1,3-butanediol?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR can verify ester bond formation and hydroxyl group retention (e.g., δ 4.2–4.4 ppm for the ester-linked CH2_2 groups) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1720 cm1^{-1} (C=O stretch) and 1630 cm1^{-1} (C=C stretch) confirm acrylate and vinyl groups .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies purity and detects volatile impurities .

Q. How can researchers standardize synthesis protocols to ensure reproducibility across laboratories?

  • Methodological Answer : Reproducibility requires strict adherence to documented protocols, including reagent grades (e.g., ≥99% purity for 1,3-butanediol), inert atmospheres (N2_2 or Ar) to prevent acrylic acid polymerization, and calibration of equipment (e.g., temperature probes). Collaborative inter-laboratory validation studies using shared reference samples are advised .

Advanced Research Questions

Q. How should conflicting data about the compound’s stability under varying pH conditions be systematically addressed?

  • Methodological Answer : Stability studies should employ controlled buffer systems (pH 2–12) with periodic sampling over 24–72 hours. Use HPLC to quantify degradation products (e.g., acrylic acid or 1,3-butanediol). Conflicting results may arise from differences in buffer ionic strength or trace metal contamination; thus, replicate experiments with ultrapure water and chelating agents (e.g., EDTA) are critical . Statistical tools like ANOVA can identify significant degradation pathways .

Q. What strategies enhance yield in enzymatic synthesis while minimizing by-products like diesters or oligomers?

  • Methodological Answer : Lipases (e.g., Candida antarctica Lipase B immobilized on resin) enable selective monoesterification under mild conditions (30–40°C, solvent-free). To suppress diester formation:

  • Use a molar excess of 1,3-butanediol (2:1 ratio to acrylic acid).
  • Introduce molecular sieves to absorb water and shift equilibrium.
  • Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .

Q. Which statistical approaches are appropriate for analyzing dose-response data in cytotoxicity studies involving this compound?

  • Methodological Answer : Non-linear regression models (e.g., four-parameter logistic curve) are suitable for IC50_{50}/EC50_{50} determination. Address variability by:

  • Replicating experiments ≥3 times.
  • Applying the Grubbs’ test to exclude outliers.
  • Reporting confidence intervals (95% CI) for dose-response curves. Use software like GraphPad Prism or R packages (drc, nplr) for robust analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.